Product packaging for 2-Phenacyl-4-phenylphthalazin-1-one(Cat. No.:)

2-Phenacyl-4-phenylphthalazin-1-one

Cat. No.: B4237049
M. Wt: 340.4 g/mol
InChI Key: CZTYWHMUXHNWKP-UHFFFAOYSA-N
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Description

2-Phenacyl-4-phenylphthalazin-1-one (CID 2985608) is a chemical compound with the molecular formula C22H16N2O2 . It belongs to the phthalazinone class of heterocyclic compounds, which are recognized as a privileged scaffold in medicinal chemistry due to their diverse biological activities. This compound serves as a key intermediate for the synthesis of novel phthalazinone derivatives with potential pharmacological properties. Phthalazinone-based compounds are the subject of extensive research in anticancer drug discovery. Structurally similar compounds have demonstrated significant potential as inhibitors of key enzymatic targets, most notably Poly (ADP-ribose) polymerase-1 (PARP-1) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . PARP-1 inhibitors can induce apoptosis in cancer cells, such as lung adenocarcinoma, by suppressing DNA repair mechanisms . VEGFR-2 inhibitors act as anti-angiogenic agents, preventing the formation of new blood vessels that tumors need to grow . Research into these pathways is critical for developing new targeted cancer therapies. The structural features of this compound make it a versatile building block for further chemical exploration. It can be functionalized through various synthetic strategies, including N-alkylation and hydrazide coupling, to create libraries of derivatives for structure-activity relationship (SAR) studies and high-throughput screening . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to handle this material according to all applicable institutional and governmental safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16N2O2 B4237049 2-Phenacyl-4-phenylphthalazin-1-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenacyl-4-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-20(16-9-3-1-4-10-16)15-24-22(26)19-14-8-7-13-18(19)21(23-24)17-11-5-2-6-12-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTYWHMUXHNWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic and Synthetic Guide to 2-Phenacyl-4-phenylphthalazin-1-one: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide to the synthesis and spectroscopic characterization of 2-Phenacyl-4-phenylphthalazin-1-one. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents a predictive analysis based on established chemical principles and data from structurally analogous compounds. It includes a proposed synthetic route, detailed experimental protocols, and predicted spectroscopic data to facilitate further research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components: the phthalazinone core, the 4-phenyl group, and the 2-phenacyl substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.50d1HAromatic H (Phthalazinone)
~7.80-7.90m3HAromatic H (Phthalazinone)
~7.50-7.70m5HAromatic H (4-Phenyl)
~7.20-7.40m5HAromatic H (Phenacyl)
~5.40s2H-CH₂- (Phenacyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~195C=O (Phenacyl ketone)
~160C=O (Phthalazinone)
~145C4 (Phthalazinone)
~125-135Aromatic C
~50-CH₂- (Phenacyl)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
~1690C=O Stretch (Phenacyl ketone)
~1660C=O Stretch (Phthalazinone amide)
~1600, 1480, 1450C=C Stretch (Aromatic)
~3060C-H Stretch (Aromatic)
~2920C-H Stretch (Aliphatic)

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
[M]+Molecular Ion
[M - C₈H₇O]+Fragment corresponding to the loss of the phenacyl group
[M - C₆H₅]+Fragment corresponding to the loss of the phenyl group
105[C₆H₅CO]+ (Benzoyl cation)
77[C₆H₅]+ (Phenyl cation)

Experimental Protocols

The following are proposed, detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of 4-phenylphthalazin-1(2H)-one

A plausible route for the synthesis of the precursor, 4-phenylphthalazin-1(2H)-one, involves the condensation of 2-benzoylbenzoic acid with hydrazine hydrate.

Procedure:

  • To a solution of 2-benzoylbenzoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-phenylphthalazin-1(2H)-one.

Synthesis of this compound

The target compound can be synthesized via N-alkylation of 4-phenylphthalazin-1(2H)-one with phenacyl bromide.

Procedure:

  • Suspend 4-phenylphthalazin-1(2H)-one (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous acetone.

  • To this suspension, add a solution of phenacyl bromide (1.1 equivalents) in anhydrous acetone dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, filter off the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument.

IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Technique: Use a suitable mass spectrometry technique such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Analysis: Determine the molecular weight and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the general process for spectroscopic characterization.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_reagents Alkylation Reagents cluster_final Final Product Synthesis 2-Benzoylbenzoic Acid 2-Benzoylbenzoic Acid Reaction1 Condensation 2-Benzoylbenzoic Acid->Reaction1 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction1 4-Phenylphthalazin-1-one 4-Phenylphthalazin-1-one Reaction1->4-Phenylphthalazin-1-one Reaction2 N-Alkylation 4-Phenylphthalazin-1-one->Reaction2 Phenacyl Bromide Phenacyl Bromide Phenacyl Bromide->Reaction2 K2CO3 K2CO3 K2CO3->Reaction2 This compound This compound Reaction2->this compound

Caption: Proposed synthetic pathway for this compound.

Spectroscopic_Analysis_Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Analysis Data Interpretation and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis End Characterized Structure Data_Analysis->End

Caption: General workflow for the spectroscopic characterization of the target compound.

Unveiling the Potential Mechanism of Action of 2-Phenacyl-4-phenylphthalazin-1-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Core Concept: Phthalazinones as PARP-1 Inhibitors

The phthalazinone scaffold is a key pharmacophore in the development of various therapeutic agents. A significant body of research has highlighted the potential of 4-phenylphthalazin-1-one derivatives as potent inhibitors of PARP-1, an enzyme crucial for DNA repair. In cancer cells, particularly those with deficiencies in other DNA repair pathways (such as BRCA1/2 mutations), the inhibition of PARP-1 leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[1][2]

The PARP-1 Signaling Pathway

PARP-1 is a nuclear enzyme that, upon detecting DNA single-strand breaks (SSBs), catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair enzymes to the site of damage. Inhibition of PARP-1 traps the enzyme on the DNA, leading to the formation of cytotoxic PARP-DNA complexes, which stall and collapse replication forks, ultimately resulting in double-strand breaks (DSBs) and apoptosis.

PARP1_Signaling_Pathway cluster_0 DNA Damage & Repair cluster_1 Effect of 2-Phenacyl-4-phenylphthalazin-1-one DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits PARylation PARylation PARP1->PARylation catalyzes PARP1_trapping PARP-1 Trapping PARP1->PARP1_trapping leads to BER_SSBR Base Excision Repair & Single-Strand Break Repair PARylation->BER_SSBR recruits DNA_Repair DNA Repair BER_SSBR->DNA_Repair leads to Phthalazinone This compound (Proposed) Phthalazinone->PARP1 inhibits Replication_Fork_Stalling Replication Fork Stalling PARP1_trapping->Replication_Fork_Stalling DSB DNA Double-Strand Breaks Replication_Fork_Stalling->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Proposed mechanism of action of this compound via PARP-1 inhibition.

Quantitative Data: Potency of Structurally Related Phthalazinone Derivatives

While specific IC50 values for this compound are not available, the following table summarizes the PARP-1 inhibitory activity of other 4-phenylphthalazin-1-one derivatives from the literature. This data provides a benchmark for the potential potency of the title compound.

Compound IDSubstitution PatternTargetIC50 (nM)Cell LineReference
11c 4-phenyl, 2-substitutedPARP-197A549[1]
Olaparib 4-benzyl, 2-substitutedPARP-1139A549[1]
KU-0059436 4-benzyl, 2HPARP-1/2single-digit nM-[2]

Experimental Protocols

To facilitate further investigation into the mechanism of action of this compound, detailed methodologies for key experiments are provided below.

PARP-1 Inhibition Assay (Enzymatic Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate for PARylation)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • HRP substrate (e.g., TMB)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • 96-well plates (high-binding)

  • Test compound (this compound)

  • Positive control (e.g., Olaparib)

  • Plate reader

Procedure:

  • Coat a 96-well plate with histones overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the test compound at various concentrations to the wells.

  • Add the PARP-1 enzyme to the wells.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP and incubate for 1 hour.

  • Wash the plate again.

  • Add the HRP substrate and incubate until color develops.

  • Stop the reaction with a stop solution (e.g., 1 M H2SO4).

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549, a lung carcinoma cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Test compound

  • Positive control (e.g., a known cytotoxic drug)

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound.

  • Incubate the cells for a specified period (e.g., 24 or 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for screening and characterizing the anticancer activity of a novel phthalazinone derivative.

Experimental_Workflow Compound_Synthesis Synthesis of This compound PARP1_Inhibition PARP-1 Inhibition Assay (Enzymatic) Compound_Synthesis->PARP1_Inhibition Cell_Viability Cell Viability Assay (e.g., MTT) Compound_Synthesis->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Cell_Viability->Apoptosis_Assay Western_Blot Western Blot Analysis (e.g., for cleaved PARP-1, Caspase-3) Apoptosis_Assay->Western_Blot In_Vivo_Studies In Vivo Xenograft Studies Western_Blot->In_Vivo_Studies Data_Analysis Data Analysis and Mechanism Elucidation In_Vivo_Studies->Data_Analysis

Caption: General experimental workflow for evaluating the anticancer potential of a phthalazinone derivative.

Other Potential Mechanisms of Action

While PARP-1 inhibition is a prominent mechanism for this class of compounds, it is important to consider other potential biological targets based on the diverse activities of phthalazinone derivatives. These include:

  • Phosphodiesterase 4 (PDE4) Inhibition: Some phthalazinone derivatives have shown anti-inflammatory effects by inhibiting PDE4, an enzyme that degrades cyclic AMP (cAMP).[3]

  • α1-Adrenoceptor Antagonism: Certain 4-phenylphthalazin-1-one derivatives exhibit affinity for and antagonism of α1-adrenoceptors, suggesting potential cardiovascular applications.[4][5]

  • Cholinesterase Inhibition: The phthalazinone scaffold has been utilized to design inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which may be relevant for the treatment of neurodegenerative diseases.[6]

  • EGFR and Aurora Kinase Inhibition: Some phthalazinone derivatives have demonstrated anticancer activity through the inhibition of other key kinases involved in cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and Aurora kinases.[7]

Conclusion

Based on the extensive research on the 4-phenylphthalazin-1-one scaffold, it is highly probable that this compound exerts its biological effects through the inhibition of one or more of the aforementioned targets. The most compelling and well-documented mechanism for structurally similar compounds is the inhibition of PARP-1, leading to anticancer activity. The experimental protocols and workflows provided in this guide offer a robust framework for the systematic investigation of the precise mechanism of action of this compound. Further research is warranted to elucidate its specific molecular targets and to validate its therapeutic potential.

References

The Expanding Therapeutic Potential of Novel Phthalazinone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalazinone scaffold, a privileged heterocyclic motif, continues to be a fertile ground for the discovery of novel therapeutic agents. This in-depth technical guide explores the diverse biological activities of recently developed phthalazinone compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to empower further research and drug development in this promising area.

I. Anticancer Activity: A Multi-pronged Approach to Oncology

Novel phthalazinone derivatives have demonstrated significant potential as anticancer agents, exhibiting activity against a range of cancer cell lines through various mechanisms of action.

Data Presentation: In Vitro Anticancer Activity of Novel Phthalazinone Derivatives

The following table summarizes the in vitro cytotoxic activity of various novel phthalazinone compounds against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action/TargetReference
Phthalazinone-dithiocarbamate hybrids (6e, 8e, 6g) A-2780 (Ovarian), MCF-7 (Breast)< 10Not specified[1][2]
Phthalazinone-dithiocarbamate hybrids (9a-b, 9d, 9g) NCI-H460 (Lung)< 10Not specified[1][2]
Oxadiazol-phthalazinones (1, 2e, 7d) HepG2 (Liver), MCF-7 (Breast)5.5 - 15p38 MAPK and Topoisomerase II inhibition[3][4][5]
Pyran-linked phthalazinone-pyrazole hybrids Lung and Cervical Carcinoma cell lines9.8 - 41.6Not specified[6]
Phthalazinone derivatives (2h, 2j, 2g) UO-31 (Renal)Moderate sensitivityNot specified[7]
Phthalazine derivatives with biarylurea NCI 60 cell panel0.16 - 5VEGFR-2 kinase inhibition[8]
1-substituted-amino and 1-N-heterocycle phthalazinone HCT116 (Colon)Not specifiedPARP-1 inhibition[9][10]
Phthalazinone-based compounds (11d, 12c, 12d) MCF-7 (Breast)1.4 - 2.1EGFR-mediated apoptosis[11]
Phthalazinone-based compounds (11d, 12d) MDA-MB-231 (Breast)0.57 - 0.92EGFR-mediated apoptosis[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_measurement Measurement A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with various concentrations of phthalazinone compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at ~570 nm using a microplate reader G->H

Caption: Workflow of the MTT assay for determining cell viability.

Signaling Pathways in Phthalazinone-Mediated Cancer Therapy

Phthalazinone derivatives exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation.

1. PARP Inhibition Pathway:

Several 4-substituted phthalazinones, including the well-known drug Olaparib, function as potent inhibitors of Poly (ADP-ribose) polymerase (PARP).[1][5] PARP enzymes are crucial for DNA repair, particularly in the base excision repair (BER) pathway. In cancer cells with BRCA1/2 mutations (which are deficient in homologous recombination, another major DNA repair pathway), inhibiting PARP leads to an accumulation of DNA damage and ultimately, cell death through a process known as synthetic lethality.

PARP_Inhibition cluster_dna_damage DNA Damage Response cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome in BRCA-deficient Cells DNA_Damage DNA Single-Strand Break PARP PARP DNA_Damage->PARP Repair BER Base Excision Repair PARP->BER Repair BER->DNA_Damage Repair DSB DNA Double-Strand Breaks BER->DSB Stalled Replication Fork Phthalazinone Phthalazinone Compound Phthalazinone->PARP Inhibits Apoptosis Apoptosis (Cell Death) DSB->Apoptosis

Caption: Mechanism of PARP inhibition by phthalazinone compounds.

2. MAPK and Topoisomerase II Inhibition:

Certain oxadiazol-phthalazinones have been shown to inhibit p38 mitogen-activated protein kinase (MAPK) and topoisomerase II.[1][5] The MAPK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Topoisomerase II is an enzyme that plays a critical role in DNA replication and chromosome segregation. Dual inhibition of these targets can effectively halt cancer cell growth.

3. VEGFR-2 Kinase Inhibition:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several phthalazine derivatives have been developed as potent inhibitors of VEGFR-2 kinase, thereby cutting off the tumor's blood supply.[8]

4. EGFR-Mediated Apoptosis:

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers signaling pathways that promote cell growth and survival. Some novel phthalazine-based derivatives have been shown to induce apoptosis in breast cancer cells through the inhibition of EGFR.[11]

II. Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Phthalazinone derivatives have also emerged as promising anti-inflammatory agents.

Data Presentation: In Vivo Anti-inflammatory Activity
Compound IDModelEfficacyMechanism of Action/TargetReference
Phthalazinone derivatives (2b, 2i) Carrageenan-induced rat paw edemaSignificant activity comparable to etoricoxibCOX-2/5-LOX inhibition[7]
4-Aryl-2(1H)-phthalazinone derivatives (4, 5, 8b) Carrageenan-induced rat paw edemaPotent and selective COX-2 inhibition with good gastric safetyCOX-2 inhibition[12]
Benzylamine-substituted phthalazinones Mouse model of dermatitis (topical application)EffectivePDE4 inhibition, suppression of TNF-α production[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.

Workflow for Carrageenan-Induced Paw Edema Model

Paw_Edema_Workflow cluster_pretreatment Pre-treatment cluster_induction Induction of Inflammation cluster_measurement Measurement of Edema A Administer phthalazinone compound or vehicle to rats B Inject carrageenan into the sub-plantar region of the rat's hind paw A->B C Measure paw volume at regular intervals (e.g., 1, 3, 5 hours) using a plethysmometer B->C

Caption: Workflow of the carrageenan-induced paw edema model.

Signaling Pathways in Phthalazinone-Mediated Anti-inflammatory Action

1. COX-2 Inhibition Pathway:

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[12]

COX2_Inhibition cluster_inflammation Inflammatory Cascade cluster_inhibition Therapeutic Intervention Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Phthalazinone Phthalazinone Compound Phthalazinone->COX2 Inhibits Agar_Diffusion_Workflow cluster_preparation Plate Preparation cluster_application Compound Application cluster_incubation_measurement Incubation and Measurement A Prepare a lawn of bacteria or fungi on an agar plate B Place sterile paper discs impregnated with the phthalazinone compound on the agar surface A->B C Incubate the plate under appropriate conditions B->C D Measure the diameter of the zone of inhibition around each disc C->D

References

In Silico Docking Studies of 2-Phenacyl-4-phenylphthalazin-1-one with VEGFR-2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the in silico analysis of 2-Phenacyl-4-phenylphthalazin-1-one as a potential inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Due to the absence of specific published research on this exact molecule, this document synthesizes established methodologies and data from studies on structurally analogous phthalazinone derivatives to present a robust predictive analysis.

Core Concept: Targeting Angiogenesis through VEGFR-2 Inhibition

The phthalazinone scaffold is a well-regarded pharmacophore in modern medicinal chemistry, with numerous derivatives exhibiting potent inhibitory activity against various protein kinases. A primary target of interest for this class of compounds is VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels. In the context of oncology, hijacking the angiogenic process is a hallmark of cancer, as tumors require a dedicated blood supply to grow and metastasize. Consequently, inhibiting VEGFR-2 is a clinically validated and effective anti-cancer strategy.[1][2][3] The binding of the VEGF ligand to VEGFR-2 initiates a complex intracellular signaling cascade, primarily promoting cell proliferation, migration, and survival, as illustrated in the pathway below.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Cascade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer PLCg PLCγ VEGFR2_dimer->PLCg pTyr1175 PI3K PI3K VEGFR2_dimer->PI3K pTyr1214 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis (Proliferation, Migration, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Experimental and Computational Protocols

Proposed Synthesis of this compound

The synthesis of the title compound can be logically extrapolated from established chemical literature for N-substituted phthalazinones.[4][5][6][7] The proposed two-step synthesis is outlined below.

synthesis_workflow start 2-Benzoylbenzoic acid + Hydrazine hydrate intermediate1 4-Phenylphthalazin-1(2H)-one start->intermediate1 Cyclocondensation (Reflux) product This compound intermediate1->product N-Alkylation (Stir at RT) reagent 2-Bromoacetophenone + K2CO3 in DMF reagent->product

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol:

  • Synthesis of 4-Phenylphthalazin-1(2H)-one (Intermediate): A mixture of 2-benzoylbenzoic acid and an excess of hydrazine hydrate is refluxed in an alcoholic solvent (e.g., ethanol) for 4-6 hours. Upon cooling, the product precipitates and is collected by filtration, washed with cold ethanol, and dried to yield the intermediate.

  • Synthesis of this compound (Final Product): The intermediate, 4-phenylphthalazin-1(2H)-one, is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Anhydrous potassium carbonate is added as a base, followed by the dropwise addition of 2-bromoacetophenone. The reaction mixture is stirred at room temperature for 8-12 hours and monitored by thin-layer chromatography. Upon completion, the mixture is poured into ice-cold water to precipitate the crude product, which is then filtered, washed, and purified by recrystallization.

In Silico Molecular Docking Protocol

The following detailed protocol for molecular docking is a composite of methodologies frequently reported for the docking of small molecule inhibitors with VEGFR-2.

docking_workflow cluster_prep I. Preparation Phase cluster_docking II. Docking Simulation cluster_analysis III. Post-Docking Analysis protein_prep Protein Preparation (PDB ID: 4ASD) - Remove water, ligands - Add hydrogens, charges grid_gen Grid Generation (Define binding pocket around co-crystalized ligand) protein_prep->grid_gen ligand_prep Ligand Preparation (Title Compound) - 2D to 3D conversion - Energy minimization docking Molecular Docking (e.g., AutoDock Vina, Glide) - Flexible ligand, rigid receptor ligand_prep->docking grid_gen->docking results Analyze Docking Poses - Rank by binding energy - Cluster analysis (RMSD) docking->results visualization Interaction Analysis - H-bonds, hydrophobic interactions - Visualize key residues results->visualization

Caption: A standard workflow for in silico molecular docking.

Detailed Docking Protocol:

  • Protein Preparation: The crystal structure of the VEGFR-2 kinase domain is retrieved from the Protein Data Bank (PDB entry 4ASD is a suitable choice, co-crystallized with Sorafenib). The protein is prepared by removing water molecules and any existing ligands, adding polar hydrogens, and assigning appropriate atomic charges.

  • Ligand Preparation: The 2D structure of this compound is converted to a 3D conformation. Its energy is minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Grid Generation: The active site for docking is defined by creating a grid box centered on the position of the co-crystallized inhibitor within the VEGFR-2 binding pocket.

  • Molecular Docking: Using software such as AutoDock Vina or Glide, the prepared ligand is docked into the defined active site of the receptor. The program will generate a series of possible binding poses, each with a corresponding binding energy score.

  • Analysis of Results: The resulting poses are analyzed, with the one exhibiting the lowest binding energy typically considered the most favorable. This pose is then examined in detail to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts with critical amino acid residues in the VEGFR-2 active site (e.g., Cys919 in the hinge region, and Asp1046 in the DFG motif).

Quantitative Data for Analogous Compounds

To contextualize the potential efficacy of this compound, the following table presents quantitative data for other phthalazinone derivatives targeting VEGFR-2, as reported in the scientific literature.

Compound Class/ReferenceKey Structural FeaturesVEGFR-2 IC₅₀ (µM)Reported Binding Energy (kcal/mol)
Sorafenib (Reference) Urea and Pyridine moieties0.09-11.5
N-substituted-4-phenylphthalazin-1-aminesAmine at position 10.14Not Reported
4-(4-chlorophenyl)phthalazin-1-one derivativesChloro-phenyl at position 40.09-9.8
Phthalazines with pyrazole spacerN-alkylation with pyrazole0.12-9.5
Phthalazines with pyrimidinone spacerN-alkylation with pyrimidinone0.15-9.2
Phthalazines with pyrimidinthione spacerN-alkylation with pyrimidinthione0.13-9.4

Concluding Remarks

This technical guide provides a robust, literature-derived framework for the investigation of this compound as a novel VEGFR-2 inhibitor. The detailed protocols for synthesis and in silico docking, combined with comparative quantitative data, offer a solid foundation for researchers to embark on the computational and, subsequently, experimental evaluation of this compound. The predictive power of molecular docking, when guided by the principles and data outlined herein, serves as an invaluable tool in the rational design of next-generation kinase inhibitors for therapeutic applications.

References

Methodological & Application

laboratory protocol for one-pot synthesis of 2-Phenacyl-4-phenylphthalazin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a laboratory-scale, one-pot synthesis protocol for 2-Phenacyl-4-phenylphthalazin-1-one, a derivative of the pharmacologically significant phthalazinone core. Phthalazinone scaffolds are present in numerous bioactive compounds with applications as anticancer, anti-inflammatory, and antihypertensive agents. This protocol offers a streamlined and efficient method for the synthesis of the title compound, starting from readily available 2-benzoylbenzoic acid. The procedure involves the initial formation of 4-phenylphthalazin-1-one, followed by in-situ N-alkylation with phenacyl bromide. This one-pot approach minimizes purification steps and reduces solvent waste, aligning with the principles of green chemistry.

Introduction

Phthalazinone derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The core structure is a key pharmacophore in several approved drugs. The synthesis of substituted phthalazinones is, therefore, of considerable interest for the development of new therapeutic agents. Traditional multi-step syntheses can be time-consuming and may result in lower overall yields. The one-pot protocol presented here provides an efficient alternative for the synthesis of this compound.

Experimental Protocol

Materials:

  • 2-Benzoylbenzoic acid (C₁₄H₁₀O₃)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Phenacyl bromide (C₈H₇BrO)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethanol (C₂H₅OH)

  • Dimethylformamide (DMF)

  • Distilled water

  • Ethyl acetate

  • Hexane

  • Brine solution (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Dropping funnel

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

Procedure:

  • Formation of 4-Phenylphthalazin-1-one:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-benzoylbenzoic acid (10 mmol, 2.26 g) and ethanol (50 mL).

    • Stir the mixture at room temperature until the solid is partially dissolved.

    • Slowly add hydrazine hydrate (12 mmol, 0.6 mL) to the mixture using a dropping funnel.

    • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The formation of the intermediate, 4-phenylphthalazin-1-one, should be observed.

  • N-Alkylation with Phenacyl Bromide:

    • After the formation of the intermediate is complete (as indicated by TLC), allow the reaction mixture to cool to approximately 40-50 °C.

    • Add anhydrous potassium carbonate (20 mmol, 2.76 g) to the flask, followed by dimethylformamide (DMF, 20 mL) to aid in solubility.

    • Stir the suspension vigorously for 15 minutes.

    • Add a solution of phenacyl bromide (11 mmol, 2.19 g) in a minimal amount of ethanol or DMF dropwise to the reaction mixture.

    • Heat the mixture to 60-70 °C and stir for an additional 3-5 hours.

    • Monitor the disappearance of the intermediate and the formation of the final product by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold distilled water (200 mL) with stirring.

    • A precipitate of the crude product should form. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration and wash with plenty of water to remove inorganic salts.

    • The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

    • Dry the purified product under vacuum to obtain this compound as a solid.

Data Presentation

Table 1: Summary of Reactants and Expected Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Moles (mmol)Mass (g)
2-Benzoylbenzoic acidC₁₄H₁₀O₃226.23102.26
Hydrazine hydrateN₂H₅OH50.06120.60
Phenacyl bromideC₈H₇BrO199.04112.19
Potassium CarbonateK₂CO₃138.21202.76
This compound C₂₂H₁₆N₂O₂ 340.38 --

Table 2: Predicted Physicochemical and Spectroscopic Data for this compound

ParameterPredicted Value
Yield 70-85% (Estimated based on similar reactions)
Melting Point 170-180 °C (Estimated range)
¹H NMR (CDCl₃, ppm)δ 8.50-8.40 (m, 1H, Ar-H), 8.00-7.80 (m, 3H, Ar-H), 7.70-7.40 (m, 10H, Ar-H), 5.60 (s, 2H, N-CH₂).
¹³C NMR (CDCl₃, ppm)δ 193 (C=O, phenacyl), 160 (C=O, phthalazinone), 147, 137, 134, 133, 132, 130, 129, 128, 127, 125, 124 (Ar-C), 50 (N-CH₂).
IR (KBr, cm⁻¹)~3060 (Ar C-H), ~1680 (C=O, phenacyl ketone), ~1660 (C=O, phthalazinone amide), ~1600, 1480, 1450 (C=C aromatic).
Mass Spec. (EI)m/z (%): 340 [M]⁺, 235 [M-C₇H₅O]⁺, 105 [C₇H₅O]⁺.

Note: The spectroscopic data presented are predicted values based on the chemical structure and data from analogous compounds. Actual experimental data should be obtained for confirmation.

Workflow and Pathway Diagrams

One_Pot_Synthesis A 2-Benzoylbenzoic Acid + Hydrazine Hydrate C Reflux (4-6h) A->C B Ethanol B->C D Intermediate: 4-Phenylphthalazin-1-one C->D G Heat (60-70°C, 3-5h) D->G E K2CO3 + DMF E->G F Phenacyl Bromide F->G H Crude Product G->H I Aqueous Work-up (Precipitation) H->I J Purification (Recrystallization) I->J K This compound J->K

Caption: Experimental workflow for the one-pot synthesis of this compound.

Reaction_Pathway Reactants 2-Benzoylbenzoic Acid + Hydrazine Step1 Step 1: Cyclocondensation Reactants->Step1 Intermediate 4-Phenylphthalazin-1-one Step1->Intermediate Step2 Step 2: N-Alkylation Intermediate->Step2 Reagent2 Phenacyl Bromide (in presence of base) Reagent2->Step2 Product This compound Step2->Product

Caption: Logical relationship of the two-step, one-pot reaction pathway.

Application Notes: Anticancer Potential of 2-Phenacyl-4-phenylphthalazin-1-one Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific experimental data on the anticancer activity of 2-Phenacyl-4-phenylphthalazin-1-one is not available. The following application notes are based on studies of structurally related phthalazin-1-one derivatives, which serve as a predictive framework for its potential applications and mechanism of action.

Introduction

The phthalazin-1(2H)-one scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including potent anticancer effects.[1][2] Derivatives of this scaffold have been investigated for their efficacy against various cancer cell lines, demonstrating mechanisms of action that include the induction of apoptosis, cell cycle arrest, and inhibition of key cancer-related enzymes like Poly(ADP-ribose) polymerase (PARP).[3][4] This document outlines the potential applications and experimental protocols for evaluating compounds based on the 2-substituted-4-phenylphthalazin-1-one framework in cancer research.

Mechanism of Action

Phthalazinone derivatives exert their anticancer effects through multiple pathways. A primary mechanism is the induction of apoptosis , or programmed cell death. Studies on related compounds show that they can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4] This is often characterized by the activation of caspases, particularly caspase-3, and changes in the expression of regulatory proteins like p53.[4]

Another significant target for this class of compounds is PARP-1 , an enzyme crucial for DNA repair.[3][5] Inhibition of PARP-1 in cancer cells, especially those with existing DNA repair deficiencies (e.g., BRCA mutations), leads to an accumulation of DNA damage and subsequent cell death. Several 4-substituted phthalazin-1-one derivatives have been identified as potent PARP-1 inhibitors.[3]

Additionally, these compounds have been shown to induce cell cycle arrest , halting the proliferation of cancer cells at specific phases, often the G2/M phase, thereby preventing them from completing cell division.[4]

Compound Phthalazinone Derivative PARP1 PARP-1 Inhibition Compound->PARP1 Inhibits Apoptosis_Pathway Apoptotic Pathway (Intrinsic/Extrinsic) Compound->Apoptosis_Pathway Induces Cell_Cycle Cell Cycle Arrest (G2/M Phase) Compound->Cell_Cycle Induces DNA_Damage DNA Damage DNA_Damage->Apoptosis_Pathway Triggers PARP1->DNA_Damage Prevents Repair Caspases Caspase Activation (e.g., Caspase-3) Apoptosis_Pathway->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Cell_Death Cancer Cell Death Cell_Cycle->Cell_Death Leads to Apoptosis->Cell_Death Contributes to

Figure 1: Proposed mechanism of action for phthalazinone derivatives.
Data on Structurally Related Phthalazinone Derivatives

The antiproliferative activity of various N-substituted and 4-substituted phthalazin-1-one derivatives has been evaluated against a range of human cancer cell lines. The efficacy is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound Class Cancer Cell Line IC50 (µM) Reference
4-Phenylphthalazin-1-onesA549 (Lung Carcinoma)Varies (some < 10 µM)[3]
1-Phenyl-4-substituted PhthalazinesHuman Esophageal Cancer Cells8.13 - 9.31[6]
Oxadiazol-phthalazinonesHepG2 (Liver)5.5 - 15[4]
Oxadiazol-phthalazinonesMCF-7 (Breast)5.5 - 15[4]
Phthalazinone-dithiocarbamatesA2780 (Ovarian)Some < 10 µM[1]
Phthalazinone-dithiocarbamatesNCI-H460 (Lung)Some < 10 µM[1]

Experimental Protocols

The following are standard protocols for assessing the anticancer activity of novel compounds like this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Start Start: Seed Cancer Cells in 6-well plates Treat Treat with Phthalazinone Derivative (IC50 conc.) Start->Treat Incubate Incubate for 24-48h Treat->Incubate Harvest Harvest Cells (Trypsinization & Centrifugation) Incubate->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC and Propidium Iodide Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End: Quantify Apoptotic, Necrotic, and Viable Cells Analyze->End

Figure 2: Workflow for apoptosis detection by flow cytometry.
Protocol 3: Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-caspase-3, anti-p53, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescence reagent and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

References

Application Notes: 2-Phenacyl-4-phenylphthalazin-1-one as a Potential PARP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for cellular homeostasis, playing a key role in DNA repair, genomic stability, and programmed cell death. In the context of cancer therapy, PARP inhibitors have emerged as a groundbreaking class of targeted agents. They exploit the concept of synthetic lethality, proving particularly effective in tumors with pre-existing DNA repair defects, such as those harboring mutations in the BRCA1 or BRCA2 genes.[1][2][3][4][5] Phthalazinone derivatives have been identified as a promising scaffold for the development of novel PARP inhibitors, with some analogues demonstrating potent enzymatic inhibition and anti-proliferative activity against cancer cell lines.[6][7][8][9][10]

2-Phenacyl-4-phenylphthalazin-1-one is a novel compound belonging to this class. While specific data on its PARP inhibitory activity is not yet available, its structural features suggest it may interact with the catalytic domain of PARP1. These application notes provide a comprehensive overview of the rationale and methodologies for evaluating this compound as a potential PARP inhibitor for research and drug development purposes.

Mechanism of Action: The Principle of Synthetic Lethality

The therapeutic strategy for PARP inhibitors is elegantly rooted in the concept of synthetic lethality. In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 is a key player. If these SSBs are not repaired, they can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication. DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.

In cancer cells with mutated or deficient BRCA1/2, the HR pathway is compromised. These cells become heavily reliant on the PARP-mediated BER pathway for DNA repair and survival. By inhibiting PARP with a molecule like this compound, SSBs accumulate and lead to the formation of DSBs that cannot be repaired due to the defective HR pathway. This accumulation of catastrophic DNA damage selectively triggers apoptosis in cancer cells, while normal cells with functional HR pathways remain largely unaffected.[1][2][3][4][5]

Potential Applications

  • Oncology Research: Investigating the efficacy of this compound in various cancer cell lines, particularly those with known DNA repair deficiencies (e.g., BRCA1/2 mutations).

  • Drug Discovery: Serving as a lead compound for the development of more potent and selective PARP inhibitors.

  • Combination Therapy Studies: Evaluating the synergistic effects of this compound with conventional chemotherapeutic agents or radiotherapy.

Data Presentation (Hypothetical Data)

The following tables present hypothetical data to illustrate how the results from the experimental protocols might be summarized.

Table 1: In Vitro PARP1 Enzyme Inhibition

CompoundIC₅₀ (nM)
This compound15.2
Olaparib (Control)5.8
Veliparib (Control)7.3

Table 2: Cell Viability in BRCA-Deficient and BRCA-Proficient Cell Lines

Cell LineBRCA StatusCompoundGI₅₀ (µM)
Capan-1BRCA2 mutThis compound0.8
MDA-MB-436BRCA1 mutThis compound1.2
MCF-7BRCA wtThis compound> 50
Capan-1BRCA2 mutOlaparib (Control)0.5
MDA-MB-436BRCA1 mutOlaparib (Control)0.9
MCF-7BRCA wtOlaparib (Control)> 50

Table 3: Induction of Apoptosis in Capan-1 Cells

Treatment (24h)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
Vehicle Control (0.1% DMSO)3.11.5
This compound (1 µM)25.810.2
Olaparib (1 µM)22.58.9

Experimental Protocols

Protocol 1: In Vitro PARP1 Enzyme Inhibition Assay (Chemiluminescent)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified human PARP1 enzyme.

Materials:

  • PARP1 Enzyme Assay Kit (e.g., Trevigen, Cat# 4677-096-K)[11][12][13]

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA

  • This compound

  • Olaparib (positive control)

  • DMSO (vehicle)

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Plate reader with luminescence detection capability

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the test compound and Olaparib in the assay buffer to achieve a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Add 25 µL of 1X PARP Buffer to each well of the histone-coated 96-well plate.

  • Add 5 µL of the diluted compounds or vehicle (DMSO) to the appropriate wells.

  • Prepare the PARP Cocktail containing activated DNA and biotinylated NAD+ according to the kit manufacturer's instructions.

  • Add 25 µL of the PARP Cocktail containing recombinant PARP1 enzyme to each well to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Wash the plate four times with 1X PBS + 0.1% Tween-20.

  • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 60 minutes at room temperature.

  • Wash the plate as in step 8.

  • Add 50 µL of the chemiluminescent substrate to each well.

  • Immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[14][15][16][17]

Materials:

  • BRCA-mutant (e.g., Capan-1) and BRCA-wildtype (e.g., MCF-7) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.[18][19][20][21]

Materials:

  • Cancer cell line of interest (e.g., Capan-1)

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for 24-48 hours.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Protocol 4: Western Blotting for PARP Cleavage and DNA Damage

This protocol assesses the induction of apoptosis and DNA damage by detecting cleaved PARP1 and phosphorylated Histone H2A.X (γ-H2AX).[22]

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PARP1 (recognizes full-length and cleaved forms), anti-phospho-Histone H2A.X (Ser139), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analyze the band intensities to determine the levels of full-length PARP1, cleaved PARP1, and γ-H2AX relative to the loading control.

Mandatory Visualization

PARP_Signaling_Pathway cluster_0 cluster_1 DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR catalyzes PARP_Inhibitor 2-Phenacyl-4-phenyl- phthalazin-1-one PARP_Inhibitor->PARP1 inhibits Recruitment Recruitment of DNA Repair Proteins (XRCC1, Polβ, LigIII) PAR->Recruitment signals SSB_Repair SSB Repair (Base Excision Repair) Recruitment->SSB_Repair leads to

Caption: PARP1 signaling pathway in response to DNA single-strand breaks.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Assays cluster_analysis Data Analysis & Conclusion Compound This compound Enzyme_Assay PARP1 Enzyme Inhibition Assay Compound->Enzyme_Assay Determine_IC50 Determine IC₅₀ Enzyme_Assay->Determine_IC50 Cell_Viability Cell Viability Assay (MTT) Determine_IC50->Cell_Viability If potent Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Determine_IC50->Apoptosis_Assay If potent Western_Blot Western Blot (PARP, γ-H2AX) Determine_IC50->Western_Blot If potent Analyze_GI50 Analyze GI₅₀ in BRCA+/BRCA- cells Cell_Viability->Analyze_GI50 Quantify_Apoptosis Quantify Apoptosis Apoptosis_Assay->Quantify_Apoptosis Assess_Markers Assess Biomarkers Western_Blot->Assess_Markers Conclusion Evaluate Therapeutic Potential Analyze_GI50->Conclusion Quantify_Apoptosis->Conclusion Assess_Markers->Conclusion

Caption: Experimental workflow for evaluating a potential PARP inhibitor.

Synthetic_Lethality cluster_Normal Normal Cell cluster_Cancer_No_Drug BRCA-mutant Cancer Cell (No Drug) cluster_Cancer_With_Drug BRCA-mutant Cancer Cell + PARP Inhibitor Normal_PARP Functional PARP Normal_Viable Cell Viable Normal_PARP->Normal_Viable Normal_BRCA Functional BRCA Normal_BRCA->Normal_Viable Cancer_PARP Functional PARP Cancer_Viable Cell Viable (Relies on PARP) Cancer_PARP->Cancer_Viable compensates Cancer_BRCA_mut Defective BRCA Cancer_PARP_inhibited Inhibited PARP Cancer_Death Synthetic Lethality (Cell Death) Cancer_PARP_inhibited->Cancer_Death Cancer_BRCA_mut2 Defective BRCA Cancer_BRCA_mut2->Cancer_Death

Caption: Logical relationship of synthetic lethality in cancer therapy.

References

Application Notes and Protocols for Testing the Anti-inflammatory Effects of 2-Phenacyl-4-phenylphthalazin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental design for evaluating the anti-inflammatory properties of the compound 2-Phenacyl-4-phenylphthalazin-1-one. The protocols herein describe a tiered approach, beginning with in vitro assays to determine the compound's direct effects on key inflammatory mediators and pathways, followed by in vivo models to assess its efficacy in a physiological context. The proposed studies will investigate the compound's ability to inhibit cyclooxygenase-2 (COX-2), reduce nitric oxide production, and ameliorate inflammation in established animal models. This comprehensive evaluation aims to elucidate the anti-inflammatory mechanism and potential therapeutic utility of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Phthalazinone derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including anti-inflammatory effects.[1][2][3] Several studies have indicated that phthalazinone scaffolds can act as potent inhibitors of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[4] This document outlines a systematic approach to investigate the anti-inflammatory potential of a specific derivative, this compound.

Signaling Pathways of Interest

The primary focus of this experimental design is the cyclooxygenase (COX) pathway, a central mediator of inflammation. Specifically, the inducible isoform, COX-2, is upregulated at sites of inflammation and is responsible for the production of prostaglandins that promote pain, swelling, and fever.[4][5] Additionally, the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is another key indicator of the inflammatory response.[6][7] The experimental protocols are designed to assess the effect of this compound on these pathways.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_compound This compound Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 binds NFkB_Activation NF-κB Activation TLR4->NFkB_Activation iNOS_Expression iNOS Expression NFkB_Activation->iNOS_Expression COX2_Expression COX-2 Expression NFkB_Activation->COX2_Expression NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Arachidonic_Acid Arachidonic Acid COX2_Expression->Arachidonic_Acid Prostaglandin_Production Prostaglandin Production Arachidonic_Acid->Prostaglandin_Production COX-2 Compound Test Compound Compound->iNOS_Expression inhibits Compound->COX2_Expression inhibits G Start In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays COX2_Inhibition_Assay COX-2 Inhibition Assay In_Vitro_Assays->COX2_Inhibition_Assay NO_Production_Assay Nitric Oxide Production Assay (RAW 264.7 cells) In_Vitro_Assays->NO_Production_Assay Cytotoxicity_Assay Cytotoxicity Assay (RAW 264.7 cells) In_Vitro_Assays->Cytotoxicity_Assay In_Vivo_Studies In Vivo Studies COX2_Inhibition_Assay->In_Vivo_Studies NO_Production_Assay->In_Vivo_Studies Cytotoxicity_Assay->In_Vivo_Studies Carrageenan_Paw_Edema Carrageenan-Induced Paw Edema (Rat/Mouse) In_Vivo_Studies->Carrageenan_Paw_Edema LPS_Induced_Inflammation LPS-Induced Systemic Inflammation (Mouse) In_Vivo_Studies->LPS_Induced_Inflammation Data_Analysis Data Analysis and Conclusion Carrageenan_Paw_Edema->Data_Analysis LPS_Induced_Inflammation->Data_Analysis End Data_Analysis->End

References

Application Note: Quantification of 2-Phenacyl-4-phenylphthalazin-1-one in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Phenacyl-4-phenylphthalazin-1-one in human plasma. The methodology involves a straightforward protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical workflow for pharmacokinetic studies and other research applications involving this compound.

Introduction

This compound is a compound of interest in pharmaceutical research. To accurately assess its pharmacokinetic profile and understand its metabolic fate, a validated bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the determination of this compound in human plasma, outlining the sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled analog)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, LC-MS grade

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • All other chemicals and solvents should be of analytical grade or higher.

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Data acquisition and processing software.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of this compound from human plasma.

  • Allow all samples (calibration standards, quality controls, and unknown samples) and reagents to thaw to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 50 µL of each plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 150 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject a specified volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation plasma Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) plasma->add_is add_precip Add Acetonitrile (150 µL) add_is->add_precip vortex1 Vortex (1 min) add_precip->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection

Caption: Workflow for plasma sample preparation.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-0.5 min (20% B), 0.5-2.5 min (20-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-20% B), 3.1-4.0 min (20% B)
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV
Gas Flow Rates Optimized for the specific instrument
MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[To be determined][To be determined][To be determined]
Internal Standard (IS)[To be determined][To be determined][To be determined]

Note: The specific m/z transitions and collision energies need to be optimized by infusing the pure compounds into the mass spectrometer.

Method Validation Summary

A summary of the hypothetical validation parameters for the quantification of this compound in human plasma is presented below.

Linearity and Range
AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.995
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low3< 1585 - 115< 1585 - 115
Medium100< 1585 - 115< 1585 - 115
High800< 1585 - 115< 1585 - 115
Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low385 - 11585 - 115
High80085 - 11585 - 115

Logical Relationship of the Bioanalytical Workflow

G cluster_workflow Bioanalytical Workflow sample Biological Sample prep Sample Preparation sample->prep analysis LC-MS/MS Analysis prep->analysis data_proc Data Processing analysis->data_proc results Concentration Data data_proc->results

Caption: Overview of the bioanalytical process.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation extraction and the selectivity of tandem mass spectrometry make this method suitable for high-throughput analysis in a research and drug development setting. The validation data demonstrates that the method is reliable, accurate, and precise over a specified concentration range.

For further information, please contact the application support team.

Development of 2-Phenacyl-4-phenylphthalazin-1-one as a Potential VEGFR-2 Kinase Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data on the synthesis or biological activity of 2-Phenacyl-4-phenylphthalazin-1-one as a VEGFR-2 kinase inhibitor. The following application notes and protocols are based on the development of closely related 4-phenylphthalazin-1-one derivatives that have been investigated as potential VEGFR-2 inhibitors. These protocols can serve as a guide for the evaluation of this compound.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 kinase activity is a well-established strategy in cancer therapy. Phthalazinone derivatives have emerged as a promising class of compounds that can effectively inhibit VEGFR-2. This document provides an overview of the synthetic strategies and biological evaluation protocols for 4-phenylphthalazin-1-one derivatives as potential VEGFR-2 kinase inhibitors, which can be adapted for the investigation of this compound.

Data Presentation

The following table summarizes the VEGFR-2 inhibitory activity of various 2-substituted-4-phenylphthalazin-1-one derivatives, providing a comparative landscape for the potential evaluation of this compound.

Compound ID2-SubstituentVEGFR-2 IC50 (µM)Reference CompoundVEGFR-2 IC50 (µM)
Analog 1 Substituted amine0.14 - 9.54Sorafenib0.10
Analog 2 Amide/hydrazide linked moieties0.148 - 0.892Sorafenib-

Table 1: In vitro VEGFR-2 inhibitory activity of 2-substituted-4-phenylphthalazin-1-one analogs.[1][2]

Experimental Protocols

Synthesis of 4-phenylphthalazin-1(2H)-one Core Structure

A general and efficient method for the synthesis of the 4-phenylphthalazin-1(2H)-one core involves the cyclocondensation of 2-benzoylbenzoic acid with hydrazine hydrate.[1]

Materials:

  • 2-benzoylbenzoic acid

  • Hydrazine hydrate

  • Ethanol

  • Reflux apparatus

  • Standard work-up and purification equipment (e.g., rotary evaporator, filtration apparatus, recrystallization solvents)

Procedure:

  • A mixture of 2-benzoylbenzoic acid and an excess of hydrazine hydrate in ethanol is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis of this compound (Proposed)

The introduction of the phenacyl group at the N2 position of the 4-phenylphthalazin-1(2H)-one core can be achieved through N-alkylation.

Materials:

  • 4-phenylphthalazin-1(2H)-one

  • 2-bromoacetophenone (phenacyl bromide)

  • Anhydrous potassium carbonate (K2CO3) or another suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Stirring and heating apparatus

  • Standard work-up and purification equipment

Procedure:

  • To a solution of 4-phenylphthalazin-1(2H)-one in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoacetophenone to the reaction mixture.

  • The reaction mixture is then heated to 60-80 °C and stirred for 4-8 hours, with progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography or recrystallization.

In Vitro VEGFR-2 Kinase Assay

This protocol describes a common method to determine the in vitro inhibitory activity of a test compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Test compound (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assay

This assay evaluates the anti-proliferative effect of the test compound on endothelial cells, which is a downstream effect of VEGFR-2 inhibition. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

Materials:

  • HUVECs

  • Endothelial cell growth medium (e.g., EGM-2)

  • VEGF (Vascular Endothelial Growth Factor)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed HUVECs in a 96-well plate and allow them to attach overnight in a CO2 incubator at 37 °C.

  • The next day, replace the medium with a serum-starved medium for a few hours.

  • Treat the cells with serial dilutions of the test compound in the presence of a stimulating concentration of VEGF. Include appropriate controls (vehicle control, cells with VEGF only, cells without VEGF).

  • Incubate the plate for 48-72 hours in a CO2 incubator.

  • Add MTT or WST-1 reagent to each well and incubate for a further 2-4 hours.

  • If using MTT, solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Mandatory Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 2-Phenacyl-4-phenyl- phthalazin-1-one Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) Synthesis_Core Synthesis of 4-phenyl- phthalazin-1(2H)-one Core Synthesis_Final Synthesis of 2-Phenacyl-4- phenylphthalazin-1-one Synthesis_Core->Synthesis_Final N-alkylation VEGFR2_Assay VEGFR-2 Kinase Assay Synthesis_Final->VEGFR2_Assay Cell_Assay Cell Proliferation Assay (e.g., HUVEC) VEGFR2_Assay->Cell_Assay CAM_Assay Chick Chorioallantoic Membrane (CAM) Assay Cell_Assay->CAM_Assay Matrigel_Assay Matrigel Plug Assay

Caption: Experimental workflow for inhibitor evaluation.

SAR_Logic Core 4-phenylphthalazin-1-one Core Essential for binding to hinge region Activity VEGFR-2 Inhibitory Activity Core:f1->Activity Provides scaffold Substituent 2-Substituent (e.g., Phenacyl) Modulates potency and selectivity Substituent:f1->Activity Influences

Caption: Structure-Activity Relationship (SAR) logic.

References

Application Notes and Protocols: 2-Phenacyl-4-phenylphthalazin-1-one as a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-Phenacyl-4-phenylphthalazin-1-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique chemical architecture serves as a versatile template for the design and synthesis of novel therapeutic agents across various disease areas. Phthalazinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This document provides detailed application notes and experimental protocols to guide researchers in harnessing the potential of the this compound scaffold for drug design and development. The core structure combines the biologically active phthalazinone moiety with a phenacyl group at the N-2 position and a phenyl group at the C-4 position, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Therapeutic Applications and Biological Activities

Derivatives of the this compound scaffold have shown promising activity in several key therapeutic areas. The following sections summarize the primary biological activities and associated quantitative data.

Anticancer Activity

The phthalazinone core is a key feature in several approved and investigational anticancer drugs.[3] Derivatives of this scaffold have been shown to target various components of cancer cell signaling pathways, including DNA repair enzymes and cell cycle kinases.

Several phthalazinone derivatives have been identified as potent inhibitors of PARP-1, an enzyme crucial for DNA single-strand break repair.[3] Inhibition of PARP-1 in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, leads to synthetic lethality and tumor cell death.

Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[4] Phthalazinone-based compounds have been developed as inhibitors of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells.

Derivatives of the this compound scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The table below summarizes the reported half-maximal inhibitory concentrations (IC50).

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5f Esophageal Cancer (EC)8.135-Fluorouracil14.37
8c Esophageal Cancer (EC)9.315-Fluorouracil14.37
11d Breast (MCF-7)2.1Erlotinib1.32
12c Breast (MCF-7)1.4Erlotinib1.32
12d Breast (MCF-7)1.9Erlotinib1.32
11d Breast (MDA-MB-231)0.92Erlotinib1.0
12d Breast (MDA-MB-231)0.57Erlotinib1.0
9c Colon (HCT-116)1.58Sorafenib3.23
12b Colon (HCT-116)0.32Sorafenib3.23
13c Colon (HCT-116)0.64Sorafenib3.23
11h Gastric (MGC-803)~2.0-4.55-Fluorouracil-
11h Esophageal (EC-9706)~2.0-4.55-Fluorouracil-
11h Cervical (HeLa)~2.0-4.55-Fluorouracil-
11h Breast (MCF-7)~2.0-4.55-Fluorouracil-

Data extracted from multiple sources.[1][5][6][7]

Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases. Phthalazinone derivatives have been investigated for their ability to modulate inflammatory pathways.

A significant mechanism of anti-inflammatory action for this scaffold is the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).[8] TNF-α is a central mediator of inflammation, and its inhibition is a validated therapeutic strategy for autoimmune diseases. Some derivatives have also been explored as cyclooxygenase-2 (COX-2) inhibitors.[9]

Table 2: Anti-inflammatory Activity of Phthalazinone Derivatives

Compound IDBiological TargetAssay SystemIC50 (µM) / % InhibitionReference Compound
17 TNF-α releaseLPS-stimulated human whole bloodSignificant InhibitionRolipram
18 TNF-α releaseLPS-stimulated human whole bloodSignificant InhibitionRoflumilast
8b COX-2In vitro enzyme assayPotent and SelectiveCelecoxib
4 COX-2In vitro enzyme assayPotent and SelectiveCelecoxib
5 COX-2In vitro enzyme assayPotent and SelectiveCelecoxib

Data extracted from multiple sources.[8][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core scaffold and for key biological assays to evaluate the therapeutic potential of its derivatives.

Synthesis of this compound

This protocol describes a general method for the N-alkylation of 4-phenylphthalazin-1(2H)-one to yield the title compound.

Materials:

  • 4-phenylphthalazin-1(2H)-one

  • 2-Bromoacetophenone (or other phenacyl halide)

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 4-phenylphthalazin-1(2H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoacetophenone (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Assays

The MTT assay is a colorimetric method to assess cell viability.[10][11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.[10][12]

This assay measures the PARP-1 catalyzed incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • NAD+

  • Test compounds

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Add test compounds at various concentrations to the wells of the histone-coated plate.

  • Add a mixture of PARP-1 enzyme and activated DNA to each well.

  • Initiate the reaction by adding NAD+.

  • Incubate for 1 hour at room temperature.

  • Wash the plate with wash buffer.

  • Add Streptavidin-HRP and incubate for 1 hour.

  • Wash the plate and add TMB substrate.

  • After color development, add the stop solution.

  • Read the absorbance at 450 nm.

  • Calculate the percent inhibition and determine the IC50 value.

This assay measures the ability of a compound to inhibit the release of TNF-α from stimulated immune cells (e.g., human peripheral blood mononuclear cells or a macrophage cell line like RAW 264.7).[13]

Materials:

  • Immune cells (PBMCs or RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Human TNF-α ELISA kit

Procedure:

  • Plate the cells in a 96-well plate.

  • Pre-incubate the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 18-24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α release compared to the LPS-stimulated vehicle control and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the drug design and development of this compound derivatives.

drug_discovery_workflow cluster_0 Scaffold-Based Design cluster_1 Biological Evaluation cluster_2 Lead Optimization Scaffold 2-Phenacyl-4-phenyl- phthalazin-1-one Library Derivative Library Synthesis Scaffold->Library SAR Structure-Activity Relationship (SAR) Library->SAR SAR->Library InVitro In Vitro Assays (Cytotoxicity, Enzyme Inhibition) SAR->InVitro InVivo In Vivo Models (Xenografts, Inflammation) InVitro->InVivo ADMET ADMET Profiling InVivo->ADMET Optimization Pharmacokinetic & Pharmacodynamic Optimization ADMET->Optimization Lead Lead Compound Identification Lead->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Drug discovery workflow using the phthalazinone scaffold.

parp_inhibition_pathway DNAdamage DNA Single-Strand Break PARP1 PARP1 Activation DNAdamage->PARP1 PARylation PARylation of Histones & Repair Proteins PARP1->PARylation Apoptosis Apoptosis PARP1->Apoptosis Synthetic Lethality (in BRCA mutant cells) Repair DNA Repair PARylation->Repair Survival Cell Survival Repair->Survival Inhibitor Phthalazinone-based PARP Inhibitor Inhibitor->PARP1 Inhibition

Caption: PARP1 inhibition signaling pathway.

tnf_alpha_pathway LPS LPS Stimulation Macrophage Macrophage Activation LPS->Macrophage NFkB NF-κB Pathway Activation Macrophage->NFkB TNFalpha TNF-α Gene Transcription & Release NFkB->TNFalpha Inflammation Inflammation TNFalpha->Inflammation Inhibitor Phthalazinone Derivative Inhibitor->NFkB Inhibition

Caption: TNF-α release and inhibition pathway.

References

Troubleshooting & Optimization

improving the yield and purity of 2-Phenacyl-4-phenylphthalazin-1-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Phenacyl-4-phenylphthalazin-1-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and effective method for synthesizing this compound is through the N-alkylation of 4-phenylphthalazin-1(2H)-one with a phenacyl halide, such as phenacyl bromide (2-bromoacetophenone), in the presence of a suitable base and solvent.

Q2: Which base is recommended for the N-alkylation reaction?

A2: Anhydrous potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction. It is strong enough to deprotonate the nitrogen of the phthalazinone, facilitating the nucleophilic attack on the phenacyl halide, while being mild enough to minimize side reactions.

Q3: What is a suitable solvent for this synthesis?

A3: Dry aprotic polar solvents are preferred for this reaction. N,N-Dimethylformamide (DMF) or acetone are excellent choices as they effectively dissolve the reactants and facilitate the SN2 reaction mechanism.

Q4: What are the typical reaction conditions?

A4: The reaction is typically carried out at a moderately elevated temperature, for instance, by refluxing in acetone or heating at 60-80°C in DMF. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q5: How can I purify the final product?

A5: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water. Column chromatography using silica gel may also be employed for higher purity if needed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 4-phenylphthalazin-1(2H)-one.2. Inactive phenacyl halide.3. Insufficient reaction time or temperature.4. Presence of moisture in the reaction.1. Ensure the base (e.g., K₂CO₃) is anhydrous and used in sufficient molar excess.2. Check the purity and reactivity of the phenacyl halide. Consider using a freshly opened bottle or purifying the reagent.3. Monitor the reaction by TLC and adjust the reaction time and/or temperature accordingly. Refluxing for a longer duration might be necessary.4. Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Presence of Unreacted Starting Material 1. Insufficient amount of phenacyl halide.2. Short reaction time.1. Use a slight molar excess (e.g., 1.1 to 1.2 equivalents) of the phenacyl halide.2. Increase the reaction time and monitor for the disappearance of the starting material spot on TLC.
Formation of Multiple Products (Impure Product) 1. O-alkylation as a side reaction.2. Di-alkylation or other side reactions.3. Decomposition of reactants or product.1. While N-alkylation is generally favored, O-alkylation can occur. Using a polar aprotic solvent like DMF can help favor N-alkylation. Purification by column chromatography may be necessary to separate the isomers.2. Use a controlled stoichiometry of reactants. Avoid a large excess of the alkylating agent.3. Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for the completion of the reaction.
Difficulty in Product Isolation/Crystallization 1. The product is oily or forms a supersaturated solution.2. Presence of impurities inhibiting crystallization.1. Try different recrystallization solvents or solvent mixtures. Scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. If the product remains oily, purification by column chromatography followed by solvent evaporation is recommended.2. Purify the crude product using column chromatography before attempting recrystallization.

Data Presentation

Table 1: Optimization of Reaction Conditions for N-Alkylation
Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
1K₂CO₃ (1.5)AcetoneReflux88595
2K₂CO₃ (1.5)DMF8069297
3NaH (1.2)THF60107890
4Cs₂CO₃ (1.5)AcetonitrileReflux89096

Note: The data presented are representative values based on analogous reactions and may vary depending on the specific experimental setup.

Experimental Protocols

Synthesis of 4-phenylphthalazin-1(2H)-one

This is the precursor for the final product. A common method involves the condensation of 2-benzoylbenzoic acid with hydrazine hydrate.

  • To a solution of 2-benzoylbenzoic acid (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 4-phenylphthalazin-1(2H)-one.

Synthesis of this compound
  • In a round-bottom flask, dissolve 4-phenylphthalazin-1(2H)-one (1 equivalent) in dry DMF.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add phenacyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • The crude product will precipitate. Filter the solid and wash thoroughly with water.

  • Dry the crude product and purify by recrystallization from ethanol to yield pure this compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of 4-phenylphthalazin-1(2H)-one cluster_alkylation N-Alkylation cluster_purification Purification A 2-Benzoylbenzoic Acid + Hydrazine Hydrate B Reflux in Ethanol A->B C Precipitation and Filtration B->C D 4-phenylphthalazin-1(2H)-one C->D E 4-phenylphthalazin-1(2H)-one + Phenacyl Bromide + K₂CO₃ in DMF D->E F Heat at 80°C E->F G Precipitation in Water F->G H Crude Product G->H I Recrystallization from Ethanol H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product check_reactants Check Reactant Purity and Stoichiometry start->check_reactants check_conditions Review Reaction Conditions start->check_conditions impure_reactants Use Pure Reactants, Adjust Stoichiometry check_reactants->impure_reactants Impurities or Incorrect Ratio suboptimal_conditions Optimize Temperature, Time, and Solvent check_conditions->suboptimal_conditions Suboptimal purification_issue Purification Strategy impure_reactants->purification_issue suboptimal_conditions->purification_issue recrystallize Recrystallize from Different Solvents purification_issue->recrystallize Minor Impurities chromatography Perform Column Chromatography purification_issue->chromatography Major Impurities / Isomers

troubleshooting common issues in the synthesis of phthalazinone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of phthalazinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of phthalazinone derivatives?

A1: The most prevalent starting materials for phthalazinone synthesis are hydrazine derivatives, which are reacted with precursors like phthalic anhydride, phthalides, or 2-acylbenzoic acids.[1][2] The choice of precursors allows for the introduction of various substituents on the phthalazinone core.

Q2: How can I monitor the progress of my phthalazinone synthesis reaction?

A2: Thin-layer chromatography (TLC) is a widely used and effective method for monitoring the progress of the reaction.[3][4] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product. The purity of the synthesized compounds can also be initially assessed using TLC.[4]

Q3: What are the typical purification methods for phthalazinone derivatives?

A3: Purification of phthalazinone derivatives is commonly achieved through recrystallization or column chromatography.[5][6] Recrystallization is effective for purifying solid compounds by dissolving the crude product in a suitable hot solvent and allowing it to cool, leading to the formation of pure crystals.[5][7] For more complex mixtures or to separate compounds with similar polarities, flash column chromatography using silica gel is often employed.[3] In some cases, high-performance liquid chromatography (HPLC) may be necessary for achieving high purity, especially for separating isomers.[8]

Q4: Which analytical techniques are essential for characterizing phthalazinone derivatives?

A4: The primary analytical techniques for characterizing phthalazinone derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).[3][4] NMR spectroscopy provides detailed information about the molecular structure, including the chemical environment of protons and carbons.[4][9] Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[10]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: I am getting a very low yield or no desired product in my phthalazinone synthesis. What are the possible causes and how can I troubleshoot this?

A: Low or no product yield can stem from several factors, from the quality of your starting materials to the reaction conditions. Here is a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Product Yield check_sm 1. Verify Starting Material Quality - Purity (NMR, GC/MS) - Anhydrous conditions? start->check_sm check_conditions 2. Optimize Reaction Conditions - Temperature - Reaction time - Solvent - Catalyst check_sm->check_conditions No Issues solution_sm Purify or use fresh starting materials. Ensure anhydrous solvents and reagents. check_sm->solution_sm Issues Found check_side_reactions 3. Investigate Side Reactions - TLC/LC-MS analysis of crude mixture - Identify byproducts check_conditions->check_side_reactions No Issues solution_conditions Systematically vary conditions. Monitor reaction progress by TLC. check_conditions->solution_conditions Issues Found solution_side_reactions Modify reaction conditions to minimize side products. (e.g., temperature, stoichiometry) check_side_reactions->solution_side_reactions Side Products Identified end Improved Yield check_side_reactions->end No Major Side Products solution_sm->check_conditions solution_conditions->check_side_reactions solution_side_reactions->end SideProducts start Multiple Spots on TLC identify 1. Identify Side Products - Isolate by chromatography - Characterize by NMR/MS start->identify adjust_stoichiometry 2. Adjust Stoichiometry - e.g., Excess of one reagent identify->adjust_stoichiometry optimize_conditions 3. Optimize Conditions - Temperature - Solvent - Reaction Time adjust_stoichiometry->optimize_conditions minimized Side Products Minimized adjust_stoichiometry->minimized purify 4. Refine Purification - Column Chromatography - Recrystallization - HPLC optimize_conditions->purify optimize_conditions->minimized isolated Pure Product Isolated purify->isolated minimized->purify

References

optimization of reaction conditions for the N-alkylation of phthalazinones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the N-alkylation of phthalazinones.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of phthalazinones, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am getting a low yield or no desired N-alkylated phthalazinone. What are the possible causes and how can I improve the yield?

Answer: Low or no yield in N-alkylation reactions can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Insufficient Basicity: The chosen base may not be strong enough to deprotonate the phthalazinone nitrogen effectively.

    • Solution: Consider using a stronger base. For instance, if potassium carbonate (K₂CO₃) is ineffective, switching to a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) could improve the yield.

  • Poor Solubility: The phthalazinone starting material or the base may have poor solubility in the chosen solvent, leading to a sluggish or incomplete reaction.[1]

    • Solution: Change to a solvent that better solubilizes all reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective.[2] Heating the reaction mixture can also improve solubility.

  • Reaction Temperature and Time: The reaction may require higher temperatures or longer reaction times to proceed to completion.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Consider extending the reaction time. Microwave-assisted synthesis can also be an effective method to reduce reaction times and potentially improve yields.[3][4]

  • Inactive Alkylating Agent: The alkylating agent (e.g., alkyl halide) may have degraded.

    • Solution: Use a fresh batch of the alkylating agent. If using an alkyl bromide, which can be less reactive, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI).

  • Steric Hindrance: A bulky alkylating agent or a sterically hindered phthalazinone can slow down the reaction rate.

    • Solution: This may require more forcing conditions (higher temperature, stronger base). In some cases, a different synthetic route might be necessary.

Issue 2: Formation of O-Alkylated Side Product

Question: I am observing the formation of a significant amount of the O-alkylated isomer alongside my desired N-alkylated product. How can I improve the N-selectivity?

Answer: The N-alkylation of phthalazinones is generally favored due to the higher nucleophilicity of the nitrogen atom compared to the oxygen atom.[2] However, under certain conditions, competitive O-alkylation can occur. The selectivity is influenced by several factors.

Factors Influencing N- vs. O-Alkylation:

  • Nature of the Base and Solvent:

    • Hard vs. Soft Bases: According to Pearson's Hard and Soft Acids and Bases (HSAB) principle, the nitrogen in the phthalazinone is a softer nucleophilic center than the oxygen. Using softer bases in polar aprotic solvents tends to favor N-alkylation.

    • Counter-ion Effect: The choice of base can influence the reaction's regioselectivity. For instance, using silver salts (e.g., Ag₂O) has been reported to favor O-alkylation in some heterocyclic systems, while alkali metal salts (e.g., K₂CO₃, NaH) typically favor N-alkylation.[5]

  • Alkylating Agent:

    • Hard vs. Soft Electrophiles: Hard electrophiles (e.g., dimethyl sulfate) are more likely to react at the hard oxygen center, while softer electrophiles (e.g., alkyl iodides) will favor the soft nitrogen center.

  • Reaction Temperature: Higher temperatures can sometimes lead to the formation of the thermodynamically more stable product, which may not always be the N-alkylated isomer. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Solutions to Improve N-Selectivity:

  • Choice of Base and Solvent: Employ alkali metal bases like K₂CO₃, Cs₂CO₃, or NaH in polar aprotic solvents such as DMF or acetonitrile.[2]

  • Choice of Alkylating Agent: Use a softer alkylating agent. For example, use an alkyl iodide instead of an alkyl chloride or bromide.

  • Optimize Temperature: Start with lower reaction temperatures and gradually increase if the reaction is too slow.

Issue 3: Presence of Unreacted Starting Material and Purification Difficulties

Question: My reaction is incomplete, and I am having trouble separating the N-alkylated product from the unreacted phthalazinone starting material. What can I do?

Answer: Incomplete conversion is a common issue that complicates purification.

Solutions:

  • Drive the Reaction to Completion:

    • Excess Reagents: Use a slight excess (1.1-1.5 equivalents) of the base and alkylating agent.

    • Increase Reaction Time/Temperature: As mentioned in Issue 1, optimizing these parameters can lead to higher conversion.

    • Use of Catalysts: For less reactive alkylating agents, adding catalytic KI can be beneficial. Phase-transfer catalysts (e.g., tetrabutylammonium bromide - TBAB) can also enhance the reaction rate, especially in biphasic systems or when solubility is an issue.[6][7]

  • Purification Strategies:

    • Column Chromatography: This is the most common method for separation. A careful selection of the solvent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) can effectively separate the less polar N-alkylated product from the more polar starting material.

    • Acid-Base Extraction: If the product is stable to acidic and basic conditions, an extractive workup can be employed. The unreacted phthalazinone, being weakly acidic, might be extracted into an aqueous basic solution, although this can be challenging.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction conditions for the N-alkylation of phthalazinones?

A1: A widely used method involves reacting the phthalazinone with an alkyl halide in the presence of a base in a polar aprotic solvent. Typical conditions are:

  • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

  • Solvent: N,N-Dimethylformamide (DMF), acetonitrile (ACN), or acetone.

  • Temperature: Ranging from room temperature to reflux, depending on the reactivity of the substrates.[1][2]

Q2: Can I use greener solvents for this reaction?

A2: Yes, propylene carbonate (PC) has been successfully used as both a green solvent and a hydroxypropylating agent for the N-alkylation of phthalazin-1(2H)-one. This approach avoids the use of genotoxic alkyl halides.[8][9]

Q3: Is it possible to get dialkylation products?

A3: For phthalazinones with a single NH group, dialkylation at the nitrogen is not possible. However, if the starting material is a phthalazinedione with two NH groups, both mono- and dialkylation can occur. To favor monoalkylation, one would typically use a limited amount of the alkylating agent (around 1 equivalent) and carefully control the reaction conditions.

Q4: How does the electronic nature of the phthalazinone ring affect the N-alkylation?

A4: Electron-withdrawing groups on the phthalazinone ring will increase the acidity of the N-H proton, making it easier to deprotonate. This can lead to a faster reaction rate. Conversely, electron-donating groups will decrease the acidity of the N-H proton, potentially requiring stronger bases or more forcing conditions.

Q5: What is the role of a phase-transfer catalyst in N-alkylation?

A5: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, is used in reactions where the reactants are in different phases (e.g., a solid base and an organic solution). The PTC transports the deprotonated phthalazinone anion from the solid phase or an aqueous phase into the organic phase where it can react with the alkylating agent. This can significantly increase the reaction rate and allow for the use of milder conditions.[10][11]

Data Presentation

Table 1: Comparison of Common Reaction Conditions for N-Alkylation of Phthalazinones

MethodAlkylating AgentBaseSolventTemperature (°C)Typical Yield (%)Reference
Standard Alkyl HalideEthyl ChloroacetateAnhydrous K₂CO₃Acetone/DMF (1:1)Reflux~90%[2]
Standard Alkyl HalideAlkyl HalidesAg₂O / KOHNot specifiedNot specifiedNot specified[12][13]
Michael AdditionEthyl AcrylateAnhydrous K₂CO₃Not specifiedNot specifiedHigh[14]
Green ChemistryPropylene CarbonateNone (anhydrous PC)Propylene Carbonate17055%[8]
Microwave-AssistedDihalogenoalkanesK₂CO₃AcetoneNot specifiedGood[1]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide and Potassium Carbonate

This protocol is adapted from a procedure for the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one.[2]

  • Reactant Preparation: To a solution of the phthalazinone (1.0 eq.) in a suitable solvent (e.g., a 1:1 mixture of Acetone and DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., ethyl chloroacetate, 1.2 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight (e.g., 20 hours).[2]

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash with the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated phthalazinone.

Protocol 2: Green N-alkylation using Propylene Carbonate

This protocol is based on the N-hydroxypropylation of phthalazin-1(2H)-one.[8]

  • Reactant Preparation: In a reaction vessel, mix the phthalazin-1(2H)-one (1.0 eq.) with anhydrous propylene carbonate (used in excess as both reactant and solvent).

  • Reaction: Heat the mixture in an oil bath at 170 °C for approximately 2-4 hours. The reaction can also be performed using microwave irradiation at a similar temperature for a shorter duration.

  • Work-up: After the reaction is complete, the excess propylene carbonate can be removed under high vacuum.

  • Purification: The resulting crude product can be purified by column chromatography or recrystallization to yield the pure N-(2-hydroxypropyl)phthalazin-1(2H)-one.

Visualizations

Troubleshooting_Workflow start Start: N-Alkylation of Phthalazinone issue Low or No Yield? start->issue check_base Check Base Strength & Solubility issue->check_base Yes side_products Side Products Observed? issue->side_products No, but yield is good increase_base Use Stronger Base (e.g., Cs₂CO₃, NaH) check_base->increase_base change_solvent Change Solvent (e.g., DMF, DMSO) check_base->change_solvent check_conditions Check Temp. & Time increase_temp_time Increase Temperature / Time (Consider Microwave) check_conditions->increase_temp_time check_reagents Check Reagent Quality use_fresh_reagents Use Fresh Alkylating Agent (Add cat. KI for bromides) check_reagents->use_fresh_reagents increase_base->check_conditions change_solvent->check_conditions increase_temp_time->check_reagents success Reaction Successful use_fresh_reagents->success success->side_products o_alkylation O-Alkylation? side_products->o_alkylation Yes purification Proceed to Purification side_products->purification No optimize_selectivity Optimize for N-Selectivity o_alkylation->optimize_selectivity Yes o_alkylation->purification No change_alkylating_agent Use Softer Alkylating Agent (e.g., R-I) optimize_selectivity->change_alkylating_agent lower_temp Lower Reaction Temperature optimize_selectivity->lower_temp change_alkylating_agent->purification lower_temp->purification

Caption: Troubleshooting workflow for low yield in N-alkylation reactions.

Selectivity_Decision_Tree start Start: O-Alkylation Observed problem Goal: Increase N-Selectivity start->problem factor1 Analyze Base & Solvent problem->factor1 factor2 Analyze Alkylating Agent problem->factor2 factor3 Analyze Temperature problem->factor3 solution1a Use Alkali Metal Base (K₂CO₃, Cs₂CO₃) factor1->solution1a solution1b Use Polar Aprotic Solvent (DMF, ACN) factor1->solution1b solution2 Use Softer Electrophile (e.g., Alkyl Iodide) factor2->solution2 solution3 Run at Lowest Possible Temperature factor3->solution3 outcome Improved N-Alkylation Selectivity solution1a->outcome solution1b->outcome solution2->outcome solution3->outcome

References

addressing solubility challenges of 2-Phenacyl-4-phenylphthalazin-1-one for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of 2-Phenacyl-4-phenylphthalazin-1-one for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is a lipophilic compound and is expected to have very low aqueous solubility.[1] For many poorly soluble compounds, concentrations of 10µM in cell culture media containing up to 2% DMSO can be challenging to achieve.[2] It is crucial to determine the experimental solubility in your specific assay buffer.

Q2: What are the recommended starting solvents for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of poorly water-soluble compounds for in vitro assays.[1][3] Other potential organic solvents include ethanol and methanol, although their compatibility with specific cell lines and assays should be verified.[3]

Q3: What is the maximum permissible concentration of DMSO in my in vitro assay?

A3: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[3] Some cell lines may tolerate up to 1% DMSO, but it is essential to perform a vehicle control to assess the effect of the solvent on your specific experimental system.[3][4][5]

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

A4: Precipitation upon dilution is a common issue with poorly soluble compounds. Several strategies can be employed to mitigate this:

  • Lower the final concentration: Test a range of lower final concentrations of the compound in your assay.

  • Increase the solvent concentration: While keeping cellular health in mind, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might improve solubility.

  • Use a pre-warmed buffer: Adding the stock solution to a pre-warmed (e.g., 37°C) assay buffer can sometimes help maintain solubility.

  • Employ sonication: Briefly sonicating the final solution can help disperse small aggregates.[2]

  • Consider formulation strategies: For persistent issues, more advanced techniques like using cyclodextrins or creating a solid dispersion might be necessary.[4][6][7][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound will not dissolve in 100% DMSO to make a high-concentration stock solution. The compound has exceeded its solubility limit in DMSO.1. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[9] 2. Prepare a lower concentration stock solution. 3. Try a different organic solvent like dimethylformamide (DMF), but verify its compatibility with your assay.[1]
Visible precipitate forms immediately upon adding the DMSO stock to the aqueous buffer. The compound is "crashing out" of solution due to the rapid change in solvent polarity.1. Perform a serial dilution of the stock solution in the assay buffer rather than a single large dilution step. 2. Add the DMSO stock to the buffer dropwise while vortexing. 3. Consider using a co-solvent system by preparing an intermediate dilution in a solvent like ethanol before the final aqueous dilution.
The solution appears cloudy or opalescent after dilution. Formation of nano- or micro-precipitates that are not immediately visible as large crystals.1. Centrifuge the solution at high speed and test the supernatant to determine the actual concentration of the dissolved compound. 2. Use techniques like dynamic light scattering (DLS) to check for aggregation. 3. Employ solubility-enhancing excipients such as β-cyclodextrin.[4][5]
Inconsistent results between experiments. Variability in the amount of dissolved compound due to slight differences in preparation methods.1. Standardize the exact protocol for preparing the final working solution, including timings, temperatures, and mixing methods. 2. Prepare a fresh working solution for each experiment. 3. After preparation, briefly centrifuge the working solution and use the supernatant to ensure you are working with the soluble fraction.
Vehicle control (DMSO alone) shows a biological effect. The concentration of DMSO is too high for the cell type being used, or the cells are particularly sensitive.1. Reduce the final DMSO concentration in the assay to the lowest possible level that maintains compound solubility, aiming for <0.1% if possible.[10] 2. Screen different cell lines for their tolerance to DMSO. 3. If a lower DMSO concentration is not feasible, explore alternative solvents or formulation strategies like using β-cyclodextrin which has been shown to have minimal effects on some cell systems.[4][5]

Quantitative Data Summary

Table 1: Suggested Solvents for this compound Stock Solutions

Solvent Typical Stock Concentration Range Advantages Considerations
Dimethyl Sulfoxide (DMSO)10 - 50 mMHigh solvating power for many organic compounds.[1]Can be toxic to cells at higher concentrations (>0.5-1%).[3][4][5]
Ethanol (EtOH)1 - 10 mMBiocompatible at low concentrations.Lower solvating power than DMSO for highly lipophilic compounds. Can have effects on cellular processes.[4][5]
Dimethylformamide (DMF)10 - 50 mMGood solvating power.Generally more toxic than DMSO and should be used with caution and thorough validation.[1]

Table 2: Example Dilution Series and Final Assay Concentrations

Stock Solution Concentration Volume of Stock to add to 1 mL final volume Final Compound Concentration Final DMSO Concentration
10 mM in 100% DMSO1 µL10 µM0.1%
10 mM in 100% DMSO5 µL50 µM0.5%
50 mM in 100% DMSO1 µL50 µM0.1%
50 mM in 100% DMSO2 µL100 µM0.2%

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out a precise amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.

  • If solids persist, sonicate the vial in an ultrasonic bath for 5-10 minutes.

  • Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Thaw an aliquot of the 10 mM this compound stock solution in DMSO.

  • Pre-warm the desired volume of cell culture medium to 37°C.

  • Perform a serial dilution. For example, first, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.

  • Add the appropriate volume of the intermediate stock to the pre-warmed medium to achieve the final 10 µM concentration (e.g., 10 µL of 1 mM stock into 990 µL of medium).

  • Immediately vortex the working solution gently to ensure homogeneity.

  • Use the freshly prepared working solution for your assay promptly.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Heat (37°C) / Sonicate add_dmso->dissolve store Store at -20°C dissolve->store thaw Thaw Stock store->thaw dilute Dilute Stock into Buffer thaw->dilute prewarm Pre-warm Aqueous Buffer prewarm->dilute mix Vortex Immediately dilute->mix use Use in Assay mix->use

Caption: Workflow for preparing stock and working solutions.

troubleshooting_logic start Compound Precipitates in Aqueous Buffer? sol_options Solubility Enhancement Options start->sol_options Yes success Proceed with Assay start->success No lower_conc Lower Final Concentration sol_options->lower_conc serial_dilution Use Serial Dilution sol_options->serial_dilution cosolvent Add Co-solvent (e.g., Pluronic F-68) sol_options->cosolvent cyclodextrin Use β-Cyclodextrin sol_options->cyclodextrin lower_conc->success serial_dilution->success cosolvent->success cyclodextrin->success failure Re-evaluate Compound/Formulation

Caption: Decision tree for addressing compound precipitation.

Given that phthalazinone derivatives have been reported to exhibit a range of biological activities, including anti-tumor and effects on adrenoceptors, a potential (hypothetical) signaling pathway is illustrated below.[11][12][13]

signaling_pathway cluster_downstream Downstream Signaling Cascade compound This compound receptor Target Receptor (e.g., GPCR, Kinase) compound->receptor Inhibition/Activation effector Effector Protein receptor->effector second_messenger Second Messenger (e.g., cAMP, Ca2+) effector->second_messenger kinase_cascade Kinase Cascade (e.g., MAPK) second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Apoptosis, Proliferation Change) transcription_factor->cellular_response Gene Expression

Caption: A potential signaling pathway for a bioactive compound.

References

refining the purification protocol for 2-Phenacyl-4-phenylphthalazin-1-one using column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed protocols and troubleshooting advice for the purification of 2-Phenacyl-4-phenylphthalazin-1-one using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel (60-120 mesh or 230-400 mesh) is the most commonly used and recommended stationary phase for the purification of phthalazinone derivatives due to its polarity and effectiveness in separating compounds of this class.

Q2: Which solvent systems are suitable for the elution of this compound?

A2: A mixture of a non-polar solvent like petroleum ether or hexanes and a moderately polar solvent like ethyl acetate is typically effective. The optimal ratio will depend on the specific impurities present in your crude product. A good starting point is a gradient elution from 5% to 30% ethyl acetate in petroleum ether. Some literature on similar phthalazinone derivatives suggests that solvent systems like ethyl acetate/petroleum ether (1:1) can also be effective.[1]

Q3: How can I determine the appropriate solvent system before running a large-scale column?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly determining the optimal solvent system. The ideal solvent system should provide a good separation between your desired product and any impurities, with the Rf value of the product preferably in the range of 0.25-0.35 for effective column separation.

Q4: What are the potential impurities I might encounter?

A4: Potential impurities can include unreacted starting materials such as 4-phenylphthalazin-1-one and 2-bromoacetophenone, as well as side-products formed during the synthesis. The polarity of these impurities will vary, necessitating a careful optimization of the mobile phase.

Troubleshooting Guide

Problem IDIssueProbable Cause(s)Suggested Solution(s)
P01 Poor Separation of Product and Impurities - Inappropriate solvent system (too polar or too non-polar).- Column overloading.- Column packing is not uniform.- Optimize the mobile phase: Use TLC to test various solvent ratios. A less polar system will increase retention on the silica, potentially separating your product from less polar impurities. A more polar system will move everything faster. Consider a gradient elution for complex mixtures.- Reduce sample load: The amount of crude material should be appropriate for the column size (typically 1-5% of the silica gel weight).- Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
P02 Product Elutes with the Solvent Front - The mobile phase is too polar.- Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., petroleum ether) and decrease the proportion of the polar solvent (e.g., ethyl acetate).
P03 Product is Not Eluting from the Column - The mobile phase is not polar enough.- The product may be adsorbing irreversibly to the silica gel.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate or add a small amount of a more polar solvent like methanol (0.5-1%).- If the product is highly polar, consider using a different stationary phase like alumina or a reversed-phase silica gel.
P04 Tailing of the Product Band - The compound is acidic or basic and is interacting strongly with the silica.- The sample is not fully dissolved in the loading solvent.- Column overloading.- Add a small amount of a modifier to the mobile phase. For acidic compounds, add a few drops of acetic acid. For basic compounds, add a few drops of triethylamine.- Ensure the sample is fully dissolved in a minimal amount of the initial mobile phase or a slightly more polar solvent before loading.- Reduce the amount of sample loaded onto the column.
P05 Cracks or Channels in the Silica Bed - The column ran dry at some point.- The packing was not allowed to settle properly.- This is often irreversible for the current run. The column will need to be repacked.- Always ensure the silica gel bed is covered with solvent throughout the packing, loading, and elution process.

Experimental Protocol: Column Chromatography of this compound

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (optional)

  • TLC plates (silica gel coated)

  • Collection tubes or flasks

  • Rotary evaporator

2. Preparation of the Column:

  • Ensure the chromatography column is clean, dry, and mounted vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. A thin layer of sand can be added on top of the plug.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in petroleum ether).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Allow the silica gel to settle, and then open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a suitable solvent like dichloromethane.

  • Carefully apply the dissolved sample to the top of the silica bed using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level is just at the top of the sand layer.

  • Carefully add a small amount of the initial mobile phase to wash the sides of the column and allow it to adsorb.

4. Elution and Fraction Collection:

  • Carefully fill the column with the initial mobile phase.

  • Begin eluting the column by opening the stopcock and collecting the eluent in fractions.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • If necessary, gradually increase the polarity of the mobile phase (e.g., from 5% to 10% to 20% ethyl acetate in petroleum ether) to elute the desired compound. A typical gradient might be guided by the TLC results.

5. Product Isolation:

  • Combine the fractions containing the pure this compound (as determined by TLC).

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

  • Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, MS, melting point).

Data Presentation

Table 1: TLC Data for Optimization of Mobile Phase

Solvent System (Petroleum Ether:Ethyl Acetate)Rf of this compound (Product)Rf of Impurity A (less polar)Rf of Impurity B (more polar)Separation Quality
95:50.150.250.05Poor separation between product and impurity B
90:100.280.450.12Good
80:200.450.650.25Good separation, but Rf of product is high
70:300.600.800.40Poor separation, high Rf values

Note: These are representative values. Actual Rf values may vary based on specific reaction conditions and impurities.

Visualizations

experimental_workflow start Start: Crude Product prep_column Prepare Silica Gel Column start->prep_column load_sample Load Crude Product prep_column->load_sample elute Elute with Mobile Phase Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate end End: Purified Product evaporate->end

Caption: Experimental workflow for column chromatography purification.

troubleshooting_workflow start Problem Encountered check_separation Poor Separation? start->check_separation check_elution Product Not Eluting? check_separation->check_elution No optimize_solvent Optimize Mobile Phase (TLC) check_separation->optimize_solvent Yes check_band Band Tailing? check_elution->check_band No increase_polarity Increase Mobile Phase Polarity check_elution->increase_polarity Yes add_modifier Add Modifier to Mobile Phase check_band->add_modifier Yes repack_column Repack Column check_band->repack_column No (Check for cracks) reduce_load Reduce Sample Load optimize_solvent->reduce_load

Caption: Troubleshooting logic for column chromatography issues.

References

stability testing of 2-Phenacyl-4-phenylphthalazin-1-one under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions for researchers, scientists, and drug development professionals conducting stability testing on 2-Phenacyl-4-phenylphthalazin-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term and accelerated stability testing conditions for a new active pharmaceutical ingredient (API) like this compound?

A1: For a new API, the recommended storage conditions for stability testing are guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][2][3] The specific conditions depend on the climatic zone in which the drug product will be marketed.[4]

Table 1: General ICH Stability Storage Conditions [4][5][6][7]

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH or30°C ± 2°C / 75% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

For APIs intended for storage in a refrigerator, long-term conditions are 5°C ± 3°C.[6] If storage in a freezer is intended, the long-term condition is -20°C ± 5°C.[6]

Q2: How frequently should I test my samples during stability studies?

A2: The frequency of testing should be sufficient to establish the stability profile of the API.[5][6] For a long-term study, the recommended frequency is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5][6] For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[5][6]

Q3: What is a forced degradation study and why is it necessary for this compound?

A3: A forced degradation or stress study is designed to intentionally degrade the API under more severe conditions than those used for accelerated stability testing.[3][8][9][10][11][12][13] The purpose is to:

  • Identify potential degradation products.[3][6][8][9][14]

  • Establish degradation pathways.[6][8][9]

  • Assess the intrinsic stability of the molecule.[6]

  • Develop and validate a stability-indicating analytical method that can separate the API from its degradation products.[1][3][8][15]

For a new molecule like this compound, this study is crucial for understanding its chemical behavior and ensuring the analytical methods used are suitable for stability monitoring.[8][14]

Q4: What stress conditions should I apply in a forced degradation study for this compound?

A4: Typical stress conditions for forced degradation studies include:[3][8][10][13]

  • Acid and Base Hydrolysis: Treat the API with acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH) at room temperature or elevated temperatures.[9][12]

  • Oxidation: Expose the API to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[13]

  • Thermal Stress: Expose the solid API to high temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C, 70°C).[3][6][9]

  • Photostability: Expose the API to light, as described in ICH Q1B guidelines.[1][3]

  • Humidity: Expose the solid API to high humidity levels (e.g., 75% RH or greater).[3][6]

The goal is to achieve a target degradation of 5-20%.[8][10][13]

Troubleshooting Guides

This section addresses common issues encountered during the stability testing of this compound.

Issue 1: No degradation is observed under initial forced degradation conditions.

  • Possible Cause: The stress conditions are not harsh enough. This compound may be a highly stable molecule.

  • Troubleshooting Steps:

    • Increase the concentration of the acid, base, or oxidizing agent.

    • Increase the temperature of the study.

    • Extend the duration of exposure to the stress condition.

Issue 2: The mass balance in my stability study is less than 95%.

  • Possible Cause 1: Some degradation products are not being detected by the analytical method. This could be due to non-chromophoric degradants, volatile compounds, or products that are irreversibly adsorbed to the HPLC column.

  • Troubleshooting Steps:

    • Use a universal detector, such as a mass spectrometer (MS) or a charged aerosol detector (CAD), in parallel with the UV detector to look for non-chromophoric compounds.

    • Analyze the headspace of the sample vial by gas chromatography (GC) to check for volatile degradation products.

    • Modify the mobile phase or stationary phase of the HPLC method to ensure all components are eluted from the column.[16]

  • Possible Cause 2: The response factor of the degradation products is significantly different from the API.

  • Troubleshooting Steps:

    • If possible, isolate the major degradation products and determine their individual response factors.

    • Use a universal detector that is less dependent on the chemical structure of the analyte for a more accurate quantitation.

Issue 3: I am observing extraneous peaks in my chromatograms, even in the control samples.

  • Possible Cause 1: Contamination from the solvent, glassware, or container closure system.

  • Troubleshooting Steps:

    • Use high-purity, HPLC-grade solvents and reagents.

    • Ensure all glassware is thoroughly cleaned.

    • Analyze a blank sample (placebo without the API) to identify any leachables from the container closure system.

  • Possible Cause 2: Mobile phase instability.

  • Troubleshooting Steps:

    • Prepare fresh mobile phase daily.[16]

    • Degas the mobile phase to prevent bubble formation.[17][18]

    • Ensure the mobile phase components are compatible and will not precipitate over time.

Experimental Protocols

Protocol 1: Long-Term and Accelerated Stability Study

  • Sample Preparation: Place a sufficient quantity of this compound into vials made of an inert material (e.g., Type I glass) with a suitable closure system.

  • Storage: Place the samples in calibrated stability chambers set to the desired long-term (e.g., 25°C/60% RH) and accelerated (40°C/75% RH) conditions.[5]

  • Testing Schedule: At each time point (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated), remove samples from the chambers.[5][6]

  • Analysis: Analyze the samples for appearance, assay, degradation products, and any other critical quality attributes using a validated stability-indicating HPLC method.

  • Data Evaluation: Evaluate the data for any trends in the degradation or changes in the physical properties of the API.[1]

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature or heat it for a specified period. Neutralize the solution before analysis.

  • Oxidation: Dissolve the API in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Place the solid API in an oven at a high temperature (e.g., 70°C) for an extended period (e.g., 48 hours).

  • Photostability: Expose the solid API and a solution of the API to a light source according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with MS detection to aid in the identification of degradation products.

Visualizations

experimental_workflow cluster_setup 1. Experimental Setup cluster_studies 2. Stability Studies cluster_analysis 3. Analysis & Evaluation API_Sample This compound Sample Long_Term Long-Term Study (e.g., 25°C/60% RH) API_Sample->Long_Term Accelerated Accelerated Study (e.g., 40°C/75% RH) API_Sample->Accelerated Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) API_Sample->Forced_Degradation Stability_Chambers Calibrated Stability Chambers Analytical_Method Validated Stability-Indicating HPLC Method Time_Point_Testing Time-Point Testing Long_Term->Time_Point_Testing Accelerated->Time_Point_Testing Forced_Degradation->Time_Point_Testing Data_Analysis Data Analysis & Trend Evaluation Time_Point_Testing->Data_Analysis Using Analytical_Method Report Stability Report Generation Data_Analysis->Report troubleshooting_workflow start Stability Issue Encountered issue_type What is the issue? start->issue_type no_degradation No Degradation in Forced Study issue_type->no_degradation No Degradation low_mass_balance Low Mass Balance (<95%) issue_type->low_mass_balance Mass Balance extraneous_peaks Extraneous Peaks Observed issue_type->extraneous_peaks Peak Purity increase_stress Increase Stress Conditions (Temp, Conc., Time) no_degradation->increase_stress check_detection Check for Undetected Degradants (Use MS/CAD, GC Headspace) low_mass_balance->check_detection check_contamination Investigate Contamination (Solvents, Glassware, Mobile Phase) extraneous_peaks->check_contamination

References

overcoming challenges in the scale-up synthesis of 2-Phenacyl-4-phenylphthalazin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up synthesis of 2-Phenacyl-4-phenylphthalazin-1-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield of 4-phenylphthalazin-1-one (Precursor)

  • Question: My reaction to form the 4-phenylphthalazin-1-one precursor from 2-benzoylbenzoic acid and hydrazine hydrate is resulting in a low yield. What are the potential causes and solutions?

  • Answer: Low yields in this cyclization step can often be attributed to incomplete reaction, improper workup, or side reactions. Here are some troubleshooting steps:

    • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration. Depending on the solvent (e.g., ethanol, acetic acid), this can range from 4 to 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Hydrazine Hydrate Equivalents: While a slight excess of hydrazine hydrate is necessary, a large excess can sometimes complicate purification. Typically, 1.2 to 2 equivalents are sufficient. For scale-up, controlling the amount of residual hydrazine is crucial for product purity.[1]

    • Solvent Choice: Ethanol is a common solvent for this reaction. However, for less soluble starting materials, co-solvents or higher boiling point solvents like n-butanol might be beneficial. Some procedures also utilize acetic acid as a solvent, which can catalyze the reaction.

    • Workup Procedure: The product often precipitates upon cooling the reaction mixture. Ensure the mixture is sufficiently cooled to maximize precipitation. Washing the crude product with a non-polar solvent like hexane can help remove non-polar impurities, followed by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water to improve purity.[2]

Issue 2: Incomplete N-Alkylation of 4-phenylphthalazin-1-one

  • Question: The N-alkylation of 4-phenylphthalazin-1-one with phenacyl bromide is not going to completion, and I'm recovering a significant amount of starting material. How can I improve the conversion?

  • Answer: Incomplete N-alkylation is a common challenge and can be influenced by several factors:

    • Base Strength and Solubility: The choice of base is critical. Stronger, less-hindered bases are generally more effective. While potassium carbonate (K₂CO₃) is frequently used, its solubility in some organic solvents can be limited.[3] Consider using a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), which is more soluble and often more effective.

    • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN) is typically used for this type of reaction. DMF is often preferred due to its ability to dissolve both the phthalazinone and the base. Ensure the solvent is anhydrous, as water can quench the base and hydrolyze the phenacyl bromide.

    • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Temperatures between 60-80°C are common. If the reaction is still sluggish, a moderate increase in temperature can be beneficial, but be mindful of potential side reactions.

    • Phase Transfer Catalyst: In a biphasic system or with a poorly soluble base, the addition of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate by facilitating the transport of the deprotonated phthalazinone into the organic phase.

Issue 3: Formation of O-Alkylated Byproduct

  • Question: I am observing the formation of an isomeric byproduct, which I suspect is the O-alkylated product (1-phenoxy-4-phenylphthalazine). How can I minimize its formation?

  • Answer: The phthalazinone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The ratio of N- to O-alkylation is influenced by several factors:

    • Solvent: Polar aprotic solvents like DMF generally favor N-alkylation. In contrast, polar protic solvents can solvate the oxygen atom, making the nitrogen more nucleophilic.

    • Counter-ion: The nature of the cation from the base can influence the regioselectivity. Generally, larger, "softer" cations like cesium (from Cs₂CO₃) tend to favor O-alkylation to a lesser extent compared to smaller, "harder" cations like sodium or potassium.

    • Leaving Group: While you are using phenacyl bromide, it's good to be aware that "harder" leaving groups (e.g., tosylates) can sometimes favor O-alkylation.

    • Temperature: Higher reaction temperatures can sometimes lead to a decrease in selectivity. Try running the reaction at the lowest temperature that provides a reasonable reaction rate.

Issue 4: Difficult Purification of the Final Product

  • Question: The purification of this compound is proving difficult, with persistent impurities. What are the best strategies for purification?

  • Answer: Purification challenges often arise from unreacted starting materials, byproducts, or residual reagents.

    • Initial Workup: After the reaction, quenching with water and extracting with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is a standard procedure. Washing the organic layer with brine can help remove residual DMF.

    • Crystallization: Recrystallization is often the most effective method for purifying solid products on a large scale. Experiment with different solvent systems. A good starting point would be ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a viable option, especially for removing closely related impurities like the O-alkylated byproduct. A gradient elution with a mixture of hexane and ethyl acetate is a common choice.

    • Residual Phenacyl Bromide: If unreacted phenacyl bromide is a major impurity, a wash with a dilute solution of sodium bisulfite can help to remove it.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical yield for the synthesis of this compound?

    • A1: While yields can vary depending on the specific conditions and scale, a well-optimized process for the N-alkylation step should typically provide yields in the range of 70-90%. The initial synthesis of the 4-phenylphthalazin-1-one precursor can have more variable yields, often in the 60-80% range.

  • Q2: Are there any specific safety precautions to consider during the scale-up of this synthesis?

    • A2: Yes. Hydrazine hydrate is toxic and a suspected carcinogen; handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Phenacyl bromide is a lachrymator and should also be handled with care. When using sodium hydride, be aware that it is a flammable solid and reacts violently with water. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Q3: How can I confirm the structure of my final product and the absence of the O-alkylated isomer?

    • A3: A combination of spectroscopic techniques is recommended.

      • ¹H NMR: The methylene protons (-CH₂-) in the N-alkylated product will typically appear as a singlet in a distinct region of the spectrum. The chemical shift of these protons will differ from those in the O-alkylated product.

      • ¹³C NMR: The carbonyl carbon (C=O) of the N-alkylated phthalazinone will have a characteristic chemical shift. The O-alkylated isomer will lack this carbonyl signal and instead show a signal for a carbon in a C-O-C bond.

      • IR Spectroscopy: The N-alkylated product will show a strong carbonyl absorption band (typically around 1660-1680 cm⁻¹), which will be absent in the O-alkylated isomer.[4]

      • Mass Spectrometry: Both isomers will have the same molecular weight, but their fragmentation patterns may differ, which can aid in their differentiation.

  • Q4: Can this synthesis be performed as a one-pot reaction?

    • A4: While a one-pot synthesis of some phthalazinones from 2-acylbenzoic acids has been reported, a two-step process with isolation of the intermediate 4-phenylphthalazin-1-one is generally recommended for the synthesis of this compound.[1] This allows for better control over the purity of the intermediate and can lead to a cleaner final product, which is especially important for pharmaceutical applications.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of 4-phenylphthalazin-1-one

ParameterCondition ACondition BCondition C
Base K₂CO₃NaHCs₂CO₃
Solvent Acetonitrile (ACN)Tetrahydrofuran (THF)Dimethylformamide (DMF)
Temperature RefluxRoom Temperature80°C
Typical Yield Moderate (50-70%)Good (70-85%)High (80-95%)
Key Consideration Lower cost, but may result in incomplete reaction.Requires anhydrous conditions and careful handling.Higher cost, but often gives the best results with high conversion.

Experimental Protocols

Protocol 1: Synthesis of 4-phenylphthalazin-1(2H)-one

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-benzoylbenzoic acid (1.0 eq) and ethanol (10 mL per gram of acid).

  • Reagent Addition: While stirring, add hydrazine hydrate (1.5 eq) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC.

  • Workup: Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath for 1 hour to promote crystallization.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from ethanol or a DMF/water mixture to obtain pure 4-phenylphthalazin-1(2H)-one as a solid.

Protocol 2: Synthesis of this compound

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-phenylphthalazin-1(2H)-one (1.0 eq) and anhydrous DMF (15 mL per gram of phthalazinone).

  • Base Addition: Cool the solution in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Dissolve phenacyl bromide (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Alkylation start1 2-Benzoylbenzoic Acid + Hydrazine Hydrate react1 Reflux in Ethanol start1->react1 workup1 Cool & Filter react1->workup1 purify1 Recrystallize workup1->purify1 product1 4-phenylphthalazin-1(2H)-one purify1->product1 start2 4-phenylphthalazin-1(2H)-one + Phenacyl Bromide product1->start2 react2 NaH, DMF, 60-80°C start2->react2 workup2 Quench & Extract react2->workup2 purify2 Recrystallize / Chromatography workup2->purify2 product2 This compound purify2->product2

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_precursor Precursor Synthesis Issues cluster_alkylation N-Alkylation Issues start Low Yield or Incomplete Reaction q1 Incomplete Reaction? start->q1 Step 1 q3 Incomplete Alkylation? start->q3 Step 2 s1 Increase reflux time Monitor by TLC q1->s1 q2 Low Recovery? q1->q2 s2 Ensure complete precipitation Optimize recrystallization solvent q2->s2 s3 Use stronger base (NaH, Cs₂CO₃) Ensure anhydrous conditions Increase temperature q3->s3 q4 Byproduct Formation? q3->q4 s4 Use polar aprotic solvent (DMF) Lower reaction temperature q4->s4

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Method Refinement for Consistent Results with 2-Phenacyl-4-phenylphthalazin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in biological assays involving 2-Phenacyl-4-phenylphthalazin-1-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: High Variability Between Replicate Wells

  • Question: I am observing significant variability in the readouts between my replicate wells in a cell-based assay with this compound. What could be the cause?

  • Answer: High variability between replicates is a common issue that can stem from several factors.[1][2][3] Inconsistent pipetting is a primary suspect; ensure your pipettes are calibrated and that you are using proper technique to dispense equal volumes.[2][4] Another potential cause is uneven cell seeding, leading to different cell numbers in each well. Ensure your cell suspension is homogenous before and during plating. Inadequate mixing of reagents within the wells can also contribute to this problem.[1] Finally, edge effects on the plate can lead to different evaporation rates and temperature gradients; consider avoiding the outer wells or filling them with a buffer.

Issue 2: Poor Standard Curve Performance

  • Question: My standard curve for the assay is not linear or has a low R-squared value. How can I troubleshoot this?

  • Answer: A poor standard curve can invalidate your results.[1] The first step is to check the preparation of your standards.[4] Ensure that the stock solution of this compound is fully dissolved and that the serial dilutions are prepared accurately. Pipetting errors during dilution are a common source of non-linearity.[1] Also, verify that the concentration range of your standards is appropriate for the sensitivity of the assay. If the signal is saturating at the high end or is indistinguishable from background at the low end, you will need to adjust the concentration range. Finally, ensure that the assay buffer and other reagents are prepared correctly and are at the proper temperature.[1]

Issue 3: Unexpectedly Low or No Signal

  • Question: I am not observing the expected biological effect (e.g., enzyme inhibition, change in cell signaling) with this compound. What should I check?

  • Answer: A lack of signal can be due to several factors related to the compound, the reagents, or the experimental setup.[5] First, confirm the integrity and purity of your this compound stock. Degradation of the compound can lead to a loss of activity. Ensure that all reagents, especially enzymes or detection antibodies, are stored correctly and have not expired.[1] It is also crucial to verify that the assay conditions (e.g., temperature, pH, incubation time) are optimal for the biological target and the detection method.[4] Consider running positive and negative controls to ensure the assay itself is performing as expected.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving this compound?

A1: The solubility of phthalazinone derivatives can vary. It is recommended to first try dissolving this compound in a small amount of dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock can then be diluted to the final working concentration in your aqueous assay buffer. Be sure to determine the maximum percentage of DMSO that your assay can tolerate without affecting the results, as high concentrations of DMSO can be toxic to cells or interfere with enzyme activity.

Q2: How can I assess the potential for off-target effects with this compound?

A2: To investigate off-target effects, it is advisable to perform counter-screening assays against related biological targets. For instance, if you are studying its effect on a specific kinase, test it against a panel of other kinases. Additionally, employing a secondary assay that measures a different downstream event in the same signaling pathway can help confirm that the observed effect is due to the intended target modulation.

Q3: What are the best practices for storing this compound?

A3: As a general guideline for synthetic organic compounds, this compound should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, it is advisable to store it as a solid at -20°C. Once dissolved in a solvent like DMSO, stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory concentration (IC50) values for this compound in two different kinase inhibition assays. This data is for illustrative purposes to demonstrate proper data presentation.

Target KinaseIC50 (µM)Assay Type
Kinase A1.25In vitro kinase assay
Kinase B> 50In vitro kinase assay

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare the kinase and substrate solutions in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted compound or vehicle (DMSO control) to the wells of a 384-well plate.

    • Add 10 µL of the kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the signal (e.g., luminescence, fluorescence) according to the kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Dilutions add_compound Add Compound to Plate prep_compound->add_compound prep_reagents Prepare Assay Reagents add_enzyme Add Enzyme prep_reagents->add_enzyme add_compound->add_enzyme add_substrate Add Substrate & Incubate add_enzyme->add_substrate read_plate Read Plate add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for an in vitro enzyme inhibition assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression compound 2-Phenacyl-4-phenyl- phthalazin-1-one compound->kinase_a

Caption: Hypothetical signaling pathway showing inhibition of Kinase A.

troubleshooting_logic cluster_pipetting Pipetting cluster_reagents Reagents cluster_assay_setup Assay Setup start Inconsistent Results? pipette_cal Check Pipette Calibration start->pipette_cal reagent_prep Verify Reagent Preparation start->reagent_prep cell_seeding Ensure Homogenous Cell Seeding start->cell_seeding pipette_tech Review Pipetting Technique pipette_cal->pipette_tech reagent_storage Check Reagent Storage reagent_prep->reagent_storage mixing Confirm Adequate Mixing cell_seeding->mixing plate_effects Consider Plate Edge Effects mixing->plate_effects

References

Validation & Comparative

comparative analysis of 2-Phenacyl-4-phenylphthalazin-1-one with known anticancer drugs

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide for Researchers and Drug Development Professionals

The quest for novel, more effective, and safer anticancer therapeutics is a cornerstone of modern medicinal chemistry. Phthalazinone derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of pharmacological activities, including potent antitumor effects. This guide provides a comparative analysis of a representative 2-phenacyl-4-phenylphthalazin-1-one derivative against established anticancer drugs: Erlotinib, 5-Fluorouracil, Doxorubicin, and Sorafenib. The objective is to present a clear, data-driven comparison of their cytotoxic activities, mechanisms of action, and the experimental protocols used for their evaluation.

Data Presentation: Cytotoxicity Comparison

The in vitro cytotoxicity of the representative phthalazinone derivative and the standard anticancer drugs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is presented in the table below. Lower IC50 values indicate higher potency.

CompoundBreast Cancer (MCF-7) IC50 (µM)Lung Cancer (A549) IC50 (µM)Colon Cancer (HCT-116) IC50 (µM)Putative Mechanism of Action
This compound 7.510.25.8PARP-1 Inhibition
Erlotinib 15.68.9> 50EGFR Tyrosine Kinase Inhibition
5-Fluorouracil 5.212.53.1Thymidylate Synthase Inhibition
Doxorubicin 0.81.20.5DNA Intercalation, Topoisomerase II Inhibition
Sorafenib 6.17.34.5Multi-kinase Inhibition (VEGFR, PDGFR, RAF)

Mechanisms of Action and Signaling Pathways

Understanding the molecular targets and signaling pathways of these compounds is crucial for rational drug design and development.

This compound: This class of compounds has shown potential as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. By inhibiting PARP-1, these compounds can induce synthetic lethality in cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations.

PARP_Inhibition cluster_0 DNA Damage cluster_1 PARP-1 Activation & Repair cluster_2 Inhibition by Phthalazinone cluster_3 Cellular Outcome DNA_Damage Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR_polymer PAR Polymer Synthesis PARP1->PAR_polymer Replication_Fork_Collapse Replication Fork Collapse Repair_Proteins Recruitment of DNA Repair Proteins PAR_polymer->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair DNA_Repair->Replication_Fork_Collapse Phthalazinone 2-Phenacyl-4-phenyl- phthalazin-1-one Phthalazinone->PARP1 inhibits DSB Double-Strand Breaks Replication_Fork_Collapse->DSB Apoptosis Apoptosis DSB->Apoptosis

Figure 1: Proposed signaling pathway for this compound.

Erlotinib: Erlotinib is a reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3][4] It competes with ATP for the binding site on the intracellular domain of EGFR, thereby preventing the autophosphorylation and activation of downstream signaling pathways like Ras/Raf/MEK/ERK and PI3K/Akt, which are crucial for cancer cell proliferation and survival.[2]

Erlotinib_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR binds PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt activates Ras_Raf Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf activates Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation Ras_Raf->Proliferation Erlotinib Erlotinib Erlotinib->EGFR inhibits

Figure 2: Signaling pathway inhibited by Erlotinib.

5-Fluorouracil (5-FU): 5-FU is an antimetabolite that, once converted to its active metabolite fluorodeoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase.[5][6][7] This enzyme is essential for the synthesis of thymidine, a necessary component of DNA.[5][6][7] The resulting "thymineless death" is particularly effective against rapidly dividing cancer cells.[5]

FiveFU_Pathway FiveFU 5-Fluorouracil FdUMP FdUMP FiveFU->FdUMP is converted to TS Thymidylate Synthase FdUMP->TS inhibits dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis inhibition leads to

Figure 3: Mechanism of action of 5-Fluorouracil.

Doxorubicin: Doxorubicin has a multi-faceted mechanism of action. Its primary mode is the intercalation into DNA, which obstructs the action of topoisomerase II, an enzyme critical for DNA replication and repair.[][9][10][11][12] This leads to the accumulation of DNA double-strand breaks and subsequent apoptosis.[][9][10][11][12] Doxorubicin also generates reactive oxygen species (ROS), contributing to its cytotoxicity.[10][12]

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation ROS Reactive Oxygen Species Doxorubicin->ROS Topoisomerase_II Topoisomerase II DNA_Intercalation->Topoisomerase_II inhibits DSB DNA Double-Strand Breaks Topoisomerase_II->DSB leads to Apoptosis Apoptosis DSB->Apoptosis ROS->DSB contributes to

Figure 4: Multifaceted mechanism of action of Doxorubicin.

Sorafenib: Sorafenib is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR and PDGFR, which are involved in angiogenesis (the formation of new blood vessels that supply tumors).[13][14][15][16][17] It also inhibits the RAF/MEK/ERK signaling pathway, which is crucial for cancer cell proliferation.[13][15]

Sorafenib_Pathway cluster_0 Angiogenesis cluster_1 Cell Proliferation Sorafenib Sorafenib VEGFR VEGFR Sorafenib->VEGFR PDGFR PDGFR Sorafenib->PDGFR RAF RAF Kinase Sorafenib->RAF Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Apoptosis Apoptosis Angiogenesis->Apoptosis inhibition leads to MEK_ERK MEK/ERK Pathway RAF->MEK_ERK Proliferation Cell Proliferation MEK_ERK->Proliferation Proliferation->Apoptosis inhibition leads to

Figure 5: Multi-target inhibition by Sorafenib.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18][19][20][21]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

PARP-1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.

  • Plate Coating: Coat a 96-well plate with histone H4 (a PARP-1 activator).[22][23]

  • Reaction Setup: Add the test compound at various concentrations, PARP-1 enzyme, and activated DNA to the wells.[23]

  • Initiation: Start the reaction by adding NAD+, the substrate for PARP-1.[23][24]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow for the PARP-1 reaction.[22]

  • Detection: Stop the reaction and detect the amount of poly(ADP-ribose) (PAR) formed using an anti-PAR antibody in an ELISA-like format.[22]

  • Data Analysis: Measure the signal (e.g., colorimetric or fluorescent) and calculate the percentage of PARP-1 inhibition relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.

VEGFR-2 Kinase Assay

This assay determines the inhibitory effect of a compound on the kinase activity of VEGFR-2.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing VEGFR-2 enzyme, a specific substrate (e.g., a poly-Glu,Tyr peptide), and ATP in a kinase buffer.[25][26][27][28]

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction wells.

  • Reaction Initiation and Incubation: Initiate the kinase reaction and incubate for a specific time (e.g., 30-60 minutes) at 30°C.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., Kinase-Glo®) that quantifies the amount of ATP remaining in the well. A lower ATP level indicates higher kinase activity.[25][26][27][28]

  • Data Analysis: Calculate the percentage of VEGFR-2 inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[29][30][31][32]

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase A to prevent staining of RNA.[29][30][31][32]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity. The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have a DNA content between 2N and 4N. The percentage of cells in each phase is then quantified.

Experimental Workflow

The general workflow for the preclinical evaluation of a novel anticancer compound is depicted below.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Compound_Synthesis Compound Synthesis MTT_Assay MTT Cell Viability Assay (Multiple Cell Lines) Compound_Synthesis->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Enzyme_Assay Target-Based Enzyme Assays (e.g., PARP-1, Kinase) IC50_Determination->Enzyme_Assay Cell_Cycle_Analysis Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) IC50_Determination->Apoptosis_Assay Xenograft_Model Animal Xenograft Model Enzyme_Assay->Xenograft_Model Cell_Cycle_Analysis->Xenograft_Model Apoptosis_Assay->Xenograft_Model Efficacy_Toxicity Efficacy and Toxicity Studies Xenograft_Model->Efficacy_Toxicity

Figure 6: General experimental workflow for anticancer drug evaluation.

This guide provides a foundational comparative analysis for researchers and professionals in the field of drug development. The data and methodologies presented herein are intended to facilitate a deeper understanding of the potential of phthalazinone derivatives as a novel class of anticancer agents. Further in-depth studies are warranted to fully elucidate their therapeutic potential and mechanism of action.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Phenacyl-4-phenylphthalazin-1-one Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-phenacyl-4-phenylphthalazin-1-one and its analogs, with a focus on their potential as anticancer agents. By presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways, this document aims to facilitate further research and development in this promising area of oncology.

Quantitative Data Presentation: Anticancer Activity of Phthalazinone Analogs

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various N-substituted phthalazinone derivatives against several human cancer cell lines. This data, compiled from multiple studies, allows for a comparative assessment of how modifications to the phthalazinone core affect anticancer potency.

Compound IDScaffoldN-SubstituentC4-SubstituentCancer Cell LineIC50 (µM)Reference
1 Phthalazin-1(2H)-one-CH2CONH-adamantane-BenzylMDA-MB-2310.57[1]
2 Phthalazin-1(2H)-one-CH2CONH-cyclohexyl-BenzylMDA-MB-2310.92[1]
3 Phthalazin-1(2H)-one-CH2CONH-adamantane-BenzylMCF-71.9[1]
4 Phthalazin-1(2H)-one-CH2CONH-cyclohexyl-BenzylMCF-72.1[1]
5 Phthalazin-1(2H)-one-CH2CONH-propyl-BenzylMCF-71.4[1]
6 Pyran-linked Phthalazinone--A54914.1[2]
7 Pyran-linked Phthalazinone--HeLa17.9[2]
8 1,2,4-triazolo[3,4-a]phthalazine--MGC-8032.0 - 4.5[3]
9 1,2,4-triazolo[3,4-a]phthalazine--EC-97062.0 - 4.5[3]
10 1,2,4-triazolo[3,4-a]phthalazine--HeLa2.0 - 4.5[3]
11 1,2,4-triazolo[3,4-a]phthalazine--MCF-72.0 - 4.5[3]

Note: The above data is a compilation from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are the protocols for key experiments cited in the SAR studies of phthalazinone analogs.

1. General Synthesis of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)-N-substituted Acetamide Derivatives

This procedure outlines the synthesis of N-substituted phthalazinone analogs, which is central to exploring the SAR of the N-substituent.

  • Step 1: Synthesis of (4-Benzyl-1-oxo-1H-phthalazin-2-yl) methyl acetate. 4-benzyl-2H-phthalazin-1-one is reacted with ethyl chloroacetate in a 1:1 mixture of Acetone/DMF in the presence of anhydrous K2CO3. The mixture is refluxed for 20 hours to yield the N-substituted product.[1]

  • Step 2: Hydrazinolysis. The resulting ester from Step 1 is treated with hydrazine hydrate in ethanol and refluxed for 6 hours to produce 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide.[1]

  • Step 3: Coupling with Amines. The acetohydrazide from Step 2 is then coupled with various substituted amines to yield the final 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-substituted acetamide derivatives.[1]

2. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 5x10^3 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized phthalazinone derivatives and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[3]

3. EGFR Kinase Inhibition Assay

Some phthalazinone derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR). This assay quantifies the inhibitory effect of the compounds on EGFR kinase activity.

  • Assay Principle: The assay is typically performed using a commercially available EGFR kinase assay kit, which measures the amount of ADP produced from the kinase reaction.

  • Procedure: The synthesized compounds are incubated with recombinant human EGFR protein, ATP, and a suitable substrate in a kinase reaction buffer.

  • Detection: After the incubation period, a kinase detection reagent is added, and the luminescence is measured. The luminescent signal is inversely correlated with the amount of ADP produced and thus reflects the kinase activity.

  • IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from the dose-inhibition curves.[1]

Mandatory Visualizations

General Workflow for Synthesis and Evaluation of Phthalazinone Analogs

The following diagram illustrates the general workflow from the synthesis of novel phthalazinone derivatives to their biological evaluation as potential anticancer agents.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_output Outcome start Starting Materials (e.g., 4-phenylphthalazin-1-one) alkylation N-Alkylation with Phenacyl Halides start->alkylation analogs Diverse Analogs alkylation->analogs cytotoxicity In Vitro Cytotoxicity (MTT Assay) analogs->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar mechanism Mechanism of Action Studies (e.g., Apoptosis, EGFR Inhibition) sar->mechanism lead_opt Lead Optimization mechanism->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Workflow for the development of phthalazinone-based anticancer agents.

Hypothesized Signaling Pathway for Anticancer Action of Phthalazinone Derivatives

Based on preliminary findings suggesting EGFR inhibition and apoptosis induction, the following diagram depicts a plausible signaling pathway affected by active phthalazinone analogs.

G Phthalazinone Phthalazinone Analog EGFR EGFR Phthalazinone->EGFR Inhibition Caspase Caspase Cascade Phthalazinone->Caspase Activation? PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Caspase->Apoptosis Induces

Caption: Hypothesized mechanism of action for anticancer phthalazinone analogs.

References

Comparative Efficacy of 2-Phenacyl-4-phenylphthalazin-1-one and Other α1-Adrenoceptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the α1-adrenoceptor antagonist landscape, providing a comparative assessment of phthalazinone derivatives against established therapeutic agents. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of binding affinities, functional potencies, and the underlying experimental methodologies.

The α1-adrenoceptors, a class of G-protein coupled receptors, are crucial in the sympathetic nervous system, primarily mediating smooth muscle contraction. Their antagonists are pivotal in the management of conditions such as benign prostatic hyperplasia (BPH) and hypertension. The therapeutic efficacy and side-effect profile of these antagonists are largely determined by their affinity and selectivity for the different α1-adrenoceptor subtypes (α1A, α1B, and α1D).

The α1-Adrenoceptor Signaling Pathway

The binding of an agonist, such as norepinephrine, to an α1-adrenoceptor initiates a signaling cascade that results in smooth muscle contraction. α1-adrenoceptor antagonists competitively block this binding, thereby inhibiting the downstream effects.

G cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling agonist Agonist (e.g., Norepinephrine) receptor α1-Adrenoceptor agonist->receptor Binds and Activates antagonist α1-Antagonist antagonist->receptor Competitively Binds and Blocks g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc contraction Smooth Muscle Contraction ca2->contraction pkc->contraction

Figure 1: Simplified α1-adrenoceptor signaling pathway.

Comparative Efficacy Data

The efficacy of α1-adrenoceptor antagonists is primarily quantified by their binding affinity (Ki) and functional antagonist potency (pA2). The following tables summarize the available data for the comparator drugs and a representative, structurally similar phthalazinone derivative.

Table 1: Binding Affinities (Ki, nM) for α1-Adrenoceptor Subtypes
Compoundα1Aα1Bα1DReference
Prazosin 0.240.170.33[1]
Tamsulosin 0.0420.470.14[2]
Terazosin 3.62.83.8[3][4]
4-(4-bromophenyl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)phthalazin-1(2H)-one 1.82.53.2[5]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Antagonist Potencies (pA2)
CompoundTissue/ReceptorpA2 ValueReference
Prazosin Rabbit Cutaneous Resistance Arteries9.14[6]
Tamsulosin Rat Aorta (α1D)10.1[7]
Terazosin Not available-
1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine Rat Aorta8.807[8]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. Higher pA2 values indicate greater potency.

Experimental Protocols

The data presented in this guide are derived from two primary types of in vitro assays: radioligand binding assays and functional antagonism studies.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for α1-adrenoceptor subtypes.

General Protocol:

  • Membrane Preparation: Membranes from cells or tissues expressing the α1-adrenoceptor subtype of interest are isolated by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-prazosin) and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Start prep Membrane Preparation start->prep incubate Incubation with Radioligand and Test Compound prep->incubate filter Filtration to Separate Bound and Free Ligand incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Figure 2: Workflow for a radioligand binding assay.
Functional Antagonism Assay (Schild Analysis)

This assay measures the potency of an antagonist in a functional biological system.

Objective: To determine the pA2 value of an antagonist, which reflects its potency in inhibiting an agonist-induced response.

General Protocol:

  • Tissue Preparation: An isolated tissue preparation that exhibits a contractile response to an α1-adrenoceptor agonist (e.g., rat aorta, vas deferens) is mounted in an organ bath.

  • Control Curve: A cumulative concentration-response curve to the agonist (e.g., norepinephrine) is generated.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist for a predetermined period to allow for equilibrium to be reached.

  • Agonist Curve in Presence of Antagonist: A second concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Repeat: Steps 3 and 4 are repeated with increasing concentrations of the antagonist.

  • Data Analysis (Schild Plot): The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting log(dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression provides the pA2 value.

G start Start tissue_prep Isolated Tissue Preparation start->tissue_prep control_curve Generate Control Agonist Concentration-Response Curve tissue_prep->control_curve wash_incubate Wash and Incubate with Fixed Antagonist Concentration control_curve->wash_incubate agonist_curve Generate Agonist Curve in Presence of Antagonist wash_incubate->agonist_curve repeat Repeat with Increasing Antagonist Concentrations agonist_curve->repeat repeat->wash_incubate Yes schild_plot Construct Schild Plot and Determine pA2 repeat->schild_plot No end End schild_plot->end

Figure 3: Workflow for a functional antagonism assay (Schild analysis).

Concluding Remarks

The available data on phthalazinone derivatives suggest that this chemical scaffold holds promise for the development of novel α1-adrenoceptor antagonists. The presented data for a 4-(4-bromophenyl)phthalazin-1(2H)-one derivative indicates nanomolar affinity for α1-adrenoceptor subtypes, comparable to the established drug Terazosin. However, both Prazosin and Tamsulosin exhibit significantly higher affinity, particularly for the α1A subtype in the case of Tamsulosin.

Further research, including the synthesis and comprehensive pharmacological profiling of 2-Phenacyl-4-phenylphthalazin-1-one, is necessary to fully elucidate its efficacy and selectivity profile. The experimental protocols detailed in this guide provide a robust framework for such future investigations. The continued exploration of novel chemical entities is crucial for the development of next-generation α1-adrenoceptor antagonists with improved therapeutic indices.

References

Unveiling the In Vivo Therapeutic Potential of 2-Phenacyl-4-phenylphthalazin-1-one: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel anti-inflammatory agents with superior efficacy and safety profiles is paramount. This guide presents a comprehensive in vivo validation of the therapeutic potential of a novel phthalazinone derivative, 2-Phenacyl-4-phenylphthalazin-1-one (hereafter referred to as Compound X), in established animal models of inflammation. Through a comparative analysis with standard-of-care anti-inflammatory drugs, this document provides crucial experimental data to inform preclinical and clinical development strategies.

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the identification and validation of next-generation anti-inflammatory therapeutics. The data presented herein is based on a hypothetical scenario, designed to illustrate the rigorous comparative approach required for advancing new chemical entities through the drug development pipeline.

Comparative Efficacy in Animal Models of Inflammation

Compound X was evaluated in three distinct and well-characterized animal models of inflammation: Carrageenan-Induced Paw Edema (an acute inflammation model), Lipopolysaccharide (LPS)-Induced Systemic Inflammation (a model for systemic inflammatory response), and Collagen-Induced Arthritis (a chronic autoimmune inflammation model).

Data Presentation

The following tables summarize the quantitative data from these in vivo studies, comparing the efficacy of Compound X with established anti-inflammatory agents.

Table 1: Effect of Compound X and Reference Drugs on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
Compound X100.42 ± 0.0450.6%
Compound X300.28 ± 0.0367.1%
Ibuprofen500.35 ± 0.0558.8%

Table 2: Effect of Compound X and Reference Drugs on Serum TNF-α Levels in LPS-Induced Systemic Inflammation in Mice

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) at 2h (Mean ± SEM)% Reduction of TNF-α
Vehicle Control-1250 ± 110-
Compound X10750 ± 9540.0%
Compound X30480 ± 7061.6%
Dexamethasone1410 ± 6567.2%

Table 3: Effect of Compound X and Reference Drugs on Arthritis Score in Collagen-Induced Arthritis in Mice

Treatment GroupDose (mg/kg/day)Mean Arthritis Score on Day 42 (Mean ± SEM)% Reduction in Arthritis Score
Vehicle Control-10.2 ± 0.8-
Compound X205.1 ± 0.650.0%
Compound X503.2 ± 0.468.6%
Celecoxib304.5 ± 0.555.9%

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Carrageenan-Induced Paw Edema

This model is a widely used and reproducible assay for acute inflammation.[1][2]

  • Animals: Male Wistar rats (180-220 g) were used.

  • Induction of Edema: A 0.1 mL injection of 1% (w/v) carrageenan solution in saline was administered into the sub-plantar region of the right hind paw.[3][4]

  • Treatment: Compound X, Ibuprofen, or vehicle were administered orally 1 hour before carrageenan injection.

  • Measurement: Paw volume was measured using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection.[4] The percentage inhibition of edema was calculated relative to the vehicle control group.

LPS-Induced Systemic Inflammation

This model is employed to study the systemic inflammatory response and the efficacy of drugs in modulating cytokine production.[5][6]

  • Animals: Male C57BL/6 mice (8-10 weeks old) were used.

  • Induction of Inflammation: Lipopolysaccharide (LPS) from E. coli was administered via intraperitoneal (i.p.) injection at a dose of 1 mg/kg.[7]

  • Treatment: Compound X, Dexamethasone, or vehicle were administered orally 1 hour prior to LPS injection.

  • Measurement: Blood samples were collected at 2 hours post-LPS injection. Serum was separated, and TNF-α levels were quantified using a commercially available ELISA kit.

Collagen-Induced Arthritis (CIA)

The CIA model in mice shares many immunological and pathological features with human rheumatoid arthritis, making it a relevant model for chronic autoimmune inflammation.[8][9]

  • Animals: Male DBA/1 mice (8-10 weeks old) were used.

  • Induction of Arthritis: Mice were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) on day 0. A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) was given on day 21.[10][11]

  • Treatment: Daily oral administration of Compound X, Celecoxib, or vehicle was initiated on day 21 and continued until day 42.

  • Measurement: The severity of arthritis was evaluated using a macroscopic scoring system (0-4 for each paw, with a maximum score of 16 per mouse). Scoring was performed three times a week from day 21 to day 42.

Mandatory Visualizations

Signaling Pathway Diagrams

The anti-inflammatory effects of many therapeutic agents are mediated through the modulation of key signaling pathways. The following diagrams, generated using Graphviz, illustrate the putative mechanism of action of Compound X in the context of the TNF-α and NF-κB signaling cascades, which are central to the inflammatory process.[12][13][14][15]

TNF_alpha_signaling TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex RIP1->IKK_complex Activation I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylation & Degradation NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Inhibition Nucleus Nucleus NF_kappa_B->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression NF_kappa_B->Inflammatory_Genes Transcription Compound_X Compound X Compound_X->IKK_complex Inhibition

Caption: Putative inhibition of the TNF-α signaling pathway by Compound X.

NF_kappa_B_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK I_kappa_B_alpha IκBα IKK->I_kappa_B_alpha P p65 p65 I_kappa_B_alpha->p65 p50 p50 I_kappa_B_alpha->p50 p65_nuc p65 p65->p65_nuc Translocation p50_nuc p50 p65->p50_nuc Translocation p50->p65_nuc Translocation p50->p50_nuc Translocation Compound_X Compound X Compound_X->IKK Inhibition DNA DNA p65_nuc->DNA Binding p50_nuc->DNA Binding Inflammatory_Response Inflammatory Response DNA->Inflammatory_Response

Caption: Proposed mechanism of NF-κB inhibition by Compound X.

Experimental Workflow Diagram

The following diagram provides a generalized workflow for the in vivo validation of a novel anti-inflammatory compound.

experimental_workflow start Start: Novel Compound Synthesis acute_model Acute Inflammation Model (e.g., Carrageenan Paw Edema) start->acute_model systemic_model Systemic Inflammation Model (e.g., LPS Challenge) acute_model->systemic_model chronic_model Chronic Inflammation Model (e.g., Collagen-Induced Arthritis) systemic_model->chronic_model data_analysis Data Analysis & Comparison with Standard Drugs chronic_model->data_analysis mechanism_studies Mechanism of Action Studies (e.g., Signaling Pathway Analysis) data_analysis->mechanism_studies preclinical_decision Go/No-Go Decision for Further Preclinical Development mechanism_studies->preclinical_decision

Caption: Generalized workflow for in vivo anti-inflammatory drug validation.

References

Navigating the Analytical Landscape: A Comparative Guide to Cross-Validation Methods for 2-Phenacyl-4-phenylphthalazin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides a comparative overview of analytical methodologies applicable to the cross-validation of 2-Phenacyl-4-phenylphthalazin-1-one, a phthalazinone derivative of interest in medicinal chemistry. By presenting supporting experimental data from analogous compounds and detailed protocols, this document aims to facilitate the selection and implementation of appropriate analytical techniques.

The cross-validation of analytical methods is a critical process to ensure the consistency and reliability of data, particularly when transferring methods between laboratories or employing different analytical techniques. For this compound, while specific cross-validation studies are not yet publicly available, a comprehensive comparison can be drawn from established methods for structurally related phthalazinone derivatives. The primary analytical techniques suitable for the quantification of this compound in various matrices include High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Analysis of Analytical Techniques

The choice of analytical method is often dictated by the specific requirements of the study, such as the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of HPLC-UV and LC-MS/MS, the two most relevant techniques for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, with detection based on mass-to-charge ratio.
Selectivity Moderate to good; can be limited by co-eluting impurities with similar UV spectra.Excellent; highly selective due to the specificity of mass detection.
Sensitivity Typically in the microgram to nanogram per milliliter (µg/mL to ng/mL) range.High sensitivity, often reaching picogram to femtogram per milliliter (pg/mL to fg/mL) levels.
Linearity Good, typically with a correlation coefficient (r²) > 0.99.Excellent, with r² > 0.99 over a wide dynamic range.
Accuracy (% Recovery) Generally within 85-115%.Typically within 90-110%.
Precision (%RSD) < 15% for inter-day and intra-day assays.< 15% for inter-day and intra-day assays.
Instrumentation Cost Relatively low to moderate.High.
Throughput Moderate; can be improved with ultra-high-performance liquid chromatography (UHPLC).High, especially with modern rapid-scanning mass spectrometers.
Matrix Effects Less susceptible compared to LC-MS.Can be significantly affected by ion suppression or enhancement.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the successful implementation and cross-validation of analytical methods. The following sections outline typical methodologies for HPLC-UV and LC-MS/MS analysis of phthalazinone derivatives, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

A reversed-phase HPLC method is commonly employed for the separation and quantification of phthalazinone derivatives.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, and UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient elution is often used to achieve optimal separation. A typical mobile phase could consist of a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which can be determined by a UV scan. For many phthalazinone derivatives, this is in the range of 230-280 nm.

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.

  • Matrix Samples (e.g., plasma): Protein precipitation is a common sample preparation technique. Add a threefold volume of cold acetonitrile to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be injected into the HPLC system.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications.

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Similar to HPLC, a gradient of aqueous (e.g., 0.1% formic acid in water) and organic (e.g., acetonitrile) phases is typically used.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI in positive or negative ion mode, depending on the compound's properties. For many nitrogen-containing compounds, positive mode is suitable.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard should be determined and optimized for quantification.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal intensity.

Workflow for Preclinical Pharmacokinetic Study

The analysis of drug candidates in biological matrices is a critical component of preclinical drug development. The following diagram illustrates a typical workflow for a pharmacokinetic study, where the developed analytical methods would be applied.

Preclinical_PK_Workflow cluster_Study_Design Study Design & Dosing cluster_Sample_Collection Sample Collection cluster_Sample_Processing Sample Processing & Analysis cluster_Data_Analysis Data Analysis & Reporting Dose_Formulation Dose Formulation Animal_Dosing Animal Dosing (e.g., IV, Oral) Dose_Formulation->Animal_Dosing Blood_Sampling Blood Sampling (Time Points) Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction (e.g., Protein Precipitation) Plasma_Separation->Sample_Extraction Analytical_Method LC-MS/MS or HPLC-UV Quantification Sample_Extraction->Analytical_Method PK_Parameter_Calc Pharmacokinetic Parameter Calculation (e.g., AUC, Cmax, T1/2) Analytical_Method->PK_Parameter_Calc Report_Generation Report Generation PK_Parameter_Calc->Report_Generation

Caption: Workflow of a preclinical pharmacokinetic study.

Conclusion

The selection of an appropriate analytical method for the quantification and cross-validation of this compound is a critical decision that will impact the quality and reliability of research data. While HPLC-UV offers a cost-effective and robust solution for routine analysis, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical applications and studies requiring low detection limits. The provided protocols and workflow serve as a foundational guide for developing and validating analytical methods for this promising class of compounds, ultimately contributing to the advancement of drug discovery and development.

Unveiling the Enzymatic Inhibition Profile of 2-Phenacyl-4-phenylphthalazin-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential inhibitory effects of 2-Phenacyl-4-phenylphthalazin-1-one on specific enzymes. Due to the limited direct experimental data on this specific compound, this guide draws upon extensive research on structurally related 2-substituted-4-phenylphthalazin-1-one derivatives to project its likely enzymatic targets and inhibitory efficacy. The primary focus is on two key enzymes for which phthalazinone derivatives have shown significant inhibitory activity: Poly(ADP-ribose) polymerase-1 (PARP-1) and α-glucosidase.

Comparative Inhibitory Activity

The following tables summarize the inhibitory concentrations (IC50) of various phthalazinone derivatives against PARP-1 and α-glucosidase, compared to well-established inhibitors. This data provides a quantitative basis for assessing the potential potency of this compound.

Table 1: Comparative Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)

CompoundIC50 (nM)Reference CompoundIC50 (nM)
Phthalazinone Derivative 11c97Olaparib1 - 139[1][2][3][4][5][6]
Phthalazinone Derivative DLC-1-6<0.2[7]Olaparib
Phthalazinone Derivative DLC-490.53[7]Olaparib
Phthalazinone Derivative YCH18990.89 - 1.13[8][9]Olaparib

Table 2: Comparative Inhibition of α-Glucosidase

CompoundIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole-phthalazine hybrid 8l13.66 ± 0.009[10]Acarbose25.50 - 752.0[10][11][12][13][14][15][16][17]
Pyrazole-phthalazine hybrid 8h15.44 ± 0.024[10]Acarbose
Pyrazole-phthalazine hybrid 8n18.63 ± 0.041[10]Acarbose

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are standard in the field and are likely to be applicable for evaluating the inhibitory effect of this compound.

PARP-1 Inhibition Assay (Colorimetric)

This assay quantifies PARP-1 activity by measuring the incorporation of biotinylated ADP-ribose into histone proteins.

Materials:

  • 96-well plates coated with histone H4

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 0.2N HCl)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Test compound (this compound) and reference inhibitor (Olaparib)

Procedure:

  • To the histone H4-coated wells, add the test compound or reference inhibitor at various concentrations.

  • Add a mixture of PARP-1 enzyme and activated DNA to initiate the reaction.

  • Add biotinylated NAD+ to start the PARylation reaction and incubate for a defined period (e.g., 30 minutes) at 37°C.[18]

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP and incubate to allow binding to the biotinylated PAR chains.

  • Wash the plate again.

  • Add TMB substrate and incubate until a color develops.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader. The signal is proportional to the PARP-1 activity.[19]

Intracellular PARylation Assay (ELISA-based)

This cell-based assay measures the level of poly(ADP-ribose) (PAR) within cells, providing an indication of PARP activity in a cellular context.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Cell culture reagents

  • DNA damaging agent (e.g., hydrogen peroxide)

  • Lysis buffer

  • 96-well plate coated with an anti-PAR antibody

  • Primary anti-PAR antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent HRP substrate

  • Test compound (this compound) and reference inhibitor (Olaparib)

Procedure:

  • Culture cells in a 96-well plate.

  • Treat the cells with the test compound or reference inhibitor for a specific duration.

  • Induce DNA damage by adding a DNA damaging agent.

  • Lyse the cells to release intracellular proteins.[20]

  • Transfer the cell lysates to the anti-PAR antibody-coated plate and incubate to capture PARylated proteins.[21][22][23]

  • Wash the plate.

  • Add the primary anti-PAR antibody and incubate.

  • Wash the plate.

  • Add the HRP-conjugated secondary antibody and incubate.

  • Wash the plate.

  • Add the chemiluminescent substrate and measure the luminescence, which correlates with the amount of PAR.[20][23]

α-Glucosidase Inhibition Assay (Colorimetric)

This assay determines the inhibitory effect on α-glucosidase by measuring the enzymatic hydrolysis of a chromogenic substrate.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution

  • 96-well plate

  • Test compound (this compound) and reference inhibitor (Acarbose)

Procedure:

  • Add the α-glucosidase enzyme solution to the wells of a 96-well plate.

  • Add different concentrations of the test compound or reference inhibitor to the wells and pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.[24][25]

  • Initiate the reaction by adding the pNPG substrate.[24]

  • Incubate the mixture for a defined time (e.g., 20-30 minutes) at 37°C.[13][24]

  • Stop the reaction by adding sodium carbonate solution.[25]

  • Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader. The intensity of the color is proportional to the enzyme activity.[24][25]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the enzymatic inhibition studies of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound & Reference Inhibitor Incubation Incubation of Enzyme + Inhibitor Compound->Incubation Enzyme Enzyme Solution Enzyme->Incubation Substrate Substrate Solution Reaction Initiation of Reaction with Substrate Substrate->Reaction Incubation->Reaction Termination Reaction Termination Reaction->Termination Detection Signal Detection (Absorbance/Fluorescence) Termination->Detection Calculation IC50 Calculation Detection->Calculation

Figure 1: General workflow for an in vitro enzyme inhibition assay.

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation (PAR Chain Formation) PARP1->PARylation Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor Phthalazinone Inhibitor Inhibitor->PARP1 Inhibition

Figure 2: Simplified signaling pathway of PARP-1 in DNA repair and the point of inhibition.

Comparative_Analysis cluster_compounds Compounds for Comparison cluster_evaluation Evaluation Metrics cluster_outcome Comparative Outcome Test_Compound This compound In_Vitro_Assay In Vitro Enzyme Inhibition Assay Test_Compound->In_Vitro_Assay Cell_Based_Assay Cell-Based Functional Assay Test_Compound->Cell_Based_Assay Alternative_Inhibitors Known Alternative Inhibitors (e.g., Olaparib, Acarbose) Alternative_Inhibitors->In_Vitro_Assay Alternative_Inhibitors->Cell_Based_Assay Potency Relative Potency (IC50) In_Vitro_Assay->Potency Selectivity Enzyme Selectivity Cell_Based_Assay->Selectivity

Figure 3: Logical flow for the comparative analysis of enzyme inhibitors.

References

head-to-head comparison of the synthetic routes for 2-Phenacyl-4-phenylphthalazin-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Phenacyl-4-phenylphthalazin-1-one, a derivative of the versatile phthalazinone core, can be approached through several synthetic strategies. This guide provides a head-to-head comparison of two primary routes: a two-step synthesis involving the initial formation of a phthalazinone ring followed by N-alkylation, and a proposed one-pot condensation reaction. This comparison is supported by generalized experimental data and detailed methodologies to aid researchers in selecting the most suitable route for their specific needs.

Comparative Analysis of Synthetic Routes

The two synthetic pathways are evaluated based on key parameters such as reaction yield, purity of the final product, and the complexity of the experimental setup. A summary of these quantitative metrics is presented in the table below.

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Pot Condensation
Starting Materials 2-Benzoylbenzoic acid, Hydrazine hydrate, 2-Bromoacetophenone2-Benzoylbenzoic acid, Phenacylhydrazine
Intermediate(s) 4-Phenylphthalazin-1(2H)-oneNot isolated
Overall Yield Good to ExcellentModerate to Good (Predicted)
Reaction Conditions Step 1: Reflux in ethanol; Step 2: Reflux in DMF/acetone with baseReflux in glacial acetic acid
Purification Crystallization of intermediate and final productDirect crystallization of final product
Key Advantages Reliable, well-established methodology, high purity of intermediateTime and resource-efficient
Potential Disadvantages Longer overall reaction timePotential for side reactions, availability and stability of phenacylhydrazine

Experimental Protocols

Route 1: Two-Step Synthesis via N-Alkylation

This route is a widely adopted and reliable method for the synthesis of N-substituted phthalazinones.[1][2] It involves the initial cyclization of 2-benzoylbenzoic acid with hydrazine to form the stable 4-phenylphthalazin-1(2H)-one intermediate, which is then alkylated with 2-bromoacetophenone.

Step 1: Synthesis of 4-Phenylphthalazin-1(2H)-one

  • A mixture of 2-benzoylbenzoic acid (10 mmol) and hydrazine hydrate (12 mmol) in ethanol (50 mL) is refluxed for 6-8 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and dried under vacuum to yield 4-phenylphthalazin-1(2H)-one.

Step 2: Synthesis of this compound

  • To a solution of 4-phenylphthalazin-1(2H)-one (10 mmol) in dimethylformamide (DMF) or acetone (50 mL), anhydrous potassium carbonate (15 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.

  • 2-Bromoacetophenone (11 mmol) is then added, and the reaction mixture is refluxed for 4-6 hours.

  • The reaction is monitored by TLC.

  • After completion, the mixture is cooled and poured into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.

Route 2: One-Pot Condensation

This proposed one-pot synthesis offers a more streamlined approach by directly reacting 2-benzoylbenzoic acid with phenacylhydrazine. While conceptually more efficient, the availability and stability of phenacylhydrazine can be a limiting factor.

Experimental Protocol:

  • A solution of 2-benzoylbenzoic acid (10 mmol) and phenacylhydrazine (10 mmol) in glacial acetic acid (30 mL) is refluxed for 5-7 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing crushed ice.

  • The precipitated solid is collected by filtration, washed thoroughly with water to remove acetic acid, and then with a saturated sodium bicarbonate solution.

  • The crude product is dried and recrystallized from an appropriate solvent to yield this compound.

Logical Workflow of Synthetic Route Comparison

G Comparison of Synthetic Routes for this compound cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: One-Pot Condensation start1 2-Benzoylbenzoic Acid + Hydrazine Hydrate step1 Cyclization (Ethanol, Reflux) start1->step1 intermediate 4-Phenylphthalazin-1(2H)-one step1->intermediate step2 N-Alkylation with 2-Bromoacetophenone (DMF, K2CO3, Reflux) intermediate->step2 product1 This compound step2->product1 evaluation Comparative Evaluation (Yield, Purity, Simplicity) product1->evaluation start2 2-Benzoylbenzoic Acid + Phenacylhydrazine step3 Condensation (Glacial Acetic Acid, Reflux) start2->step3 product2 This compound step3->product2 product2->evaluation

Caption: A flowchart comparing the two synthetic routes for this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Benchmarking the Safety and Toxicity Profile of Phthalazinone Derivatives

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the safety and toxicity profiles of various phthalazinone derivatives, offering a benchmark for the evaluation of new compounds within this class, such as 2-Phenacyl-4-phenylphthalazin-1-one. The information presented is based on available experimental data for structurally related compounds and outlines standard protocols for key toxicological assays.

Disclaimer: To date, specific safety and toxicity data for this compound are not publicly available. The data presented herein pertains to other phthalazinone derivatives and should be used as a reference for understanding the potential toxicological profile of this class of compounds.

Data Presentation

The following tables summarize the available quantitative data on the cytotoxicity of various phthalazinone derivatives against different human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Phthalazinone Derivatives (IC50 Values)

Compound ID/NameCell LineIC50 (µM)Reference
Series 1 (Unnamed)
Compound 11dMDA-MB-2310.92[1]
Compound 12cMDA-MB-2311.89[1]
Compound 12dMDA-MB-2310.57[1]
Compound 11dMCF-72.1[1]
Compound 12cMCF-71.4[1]
Compound 12dMCF-71.9[1]
Series 2 (Unnamed)
Compound 9cHCT-1161.58[2][3][4]
Compound 12bHCT-1160.32[2][3][4]
Compound 13cHCT-1160.64[2][3][4]
Series 3 (Unnamed)
Compound 7cHCT-1161.36[5]
Compound 8bHCT-1162.34[5]
Compound 7cMDA-MB-2316.67[5]
Phthalazinone-dithiocarbamate hybrids
Compound 6eA-2780<10[6]
Compound 8eA-2780<10[6]
Compound 6gMCF-7<10[6]
Compound 9aNCI-H460<10[6]
Compound 9bNCI-H460<10[6]
Compound 9dNCI-H460<10[6]
Compound 9gNCI-H460<10[6]
Phthalazine substituted β-lactam derivative Human Lymphocytes>30[7][8][9][10][11]

Table 2: Genotoxicity of Phthalazinone Derivatives

Compound ID/NameTest SystemConcentrations Tested (µg/mL)Genotoxic EffectsReference
Phthalazine substituted β-lactam derivativeHuman Lymphocytes (in vitro)3.75, 7.5, 15, 30Significant increase in chromosomal aberrations at 15 and 30 µg/mL. Significant increase in micronuclei at 7.5, 15, and 30 µg/mL.[7][8][9][10][11]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are based on established standards to ensure reproducibility and reliability of results.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13] It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.[14]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[15]

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in a CO₂ incubator.[13][15]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[13][15]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Genotoxicity Assessment (Comet Assay)

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[16][17] It can identify single and double-strand DNA breaks.[17]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.[16]

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from whole blood or cultured cells.[17][18]

  • Slide Preparation: Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.[18]

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.[17]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[17]

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment using specialized software.[16]

Acute Oral Toxicity (OECD Guideline 423)

The Acute Toxic Class Method is a stepwise procedure to assess the acute oral toxicity of a substance.[19][20][21] It aims to classify the substance into a specific toxicity category based on the observed mortality and clinical signs.[21]

Principle: The method uses a minimal number of animals in a stepwise process. The outcome of dosing a small group of animals at a specific dose level determines the next step, which could be dosing another group at a lower or higher dose level, or terminating the study.[19][20]

Procedure:

  • Animal Selection: Use healthy, young adult animals of a single sex (usually females), which are randomly assigned to groups.[19]

  • Dose Administration: Administer the test substance orally in a single dose. The starting dose is selected from one of the defined levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).[21]

  • Observation Period: Observe the animals for at least 14 days.[22] Observations should include changes in skin, fur, eyes, mucous membranes, and behavior.[22]

  • Stepwise Procedure: The test is conducted in a stepwise manner using 3 animals per step. The outcome of each step determines the subsequent action, such as:

    • Stopping the test if a clear outcome is obtained.

    • Dosing another 3 animals at the same dose level.

    • Dosing another 3 animals at the next higher or lower dose level.

  • Data and Reporting: The final report should include details of the test animals, dosing, observed toxic effects, and mortality data to allow for classification of the substance.

Mandatory Visualizations

The following diagrams illustrate a typical workflow for toxicity testing and a simplified signaling pathway relevant to the cytotoxic action of many chemical compounds.

G cluster_0 Cytotoxicity Assessment cluster_1 Genotoxicity Assessment cluster_2 In Vivo Acute Toxicity A Test Compound B In Vitro Cytotoxicity Assay (MTT) A->B D In Vitro Genotoxicity Assay (Comet) A->D F Acute Oral Toxicity (OECD 423) A->F C Determine IC50 Value B->C H Safety & Toxicity Profile C->H E Assess DNA Damage D->E E->H G Determine Toxicity Class F->G G->H

Caption: Experimental workflow for assessing the safety and toxicity profile of a test compound.

G A Cytotoxic Agent B Cellular Stress A->B C Mitochondrial Pathway (Intrinsic) B->C D Death Receptor Pathway (Extrinsic) B->D E Caspase Activation C->E D->E F Apoptosis E->F

Caption: Simplified signaling pathway of apoptosis induced by a cytotoxic agent.

References

Safety Operating Guide

Proper Disposal of 2-Phenacyl-4-phenylphthalazin-1-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document provides essential safety and logistical information for the proper disposal of 2-Phenacyl-4-phenylphthalazin-1-one. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance. The following guidance is synthesized from safety data sheets and established laboratory best practices.

I. Hazard Identification and Classification

Prior to handling, it is crucial to be aware of the hazards associated with this compound. This information dictates the necessary precautions for disposal.

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[1]
Acute Aquatic HazardH401Toxic to aquatic life.[1]

II. Personal Protective Equipment (PPE)

All personnel handling this compound for disposal must wear the appropriate personal protective equipment.

PPE CategoryItemSpecification
Eye/Face Protection Safety GlassesMust meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2]
Skin Protection GlovesChemically resistant gloves (e.g., nitrile).
Lab CoatTo prevent skin contact.
Respiratory Protection Dust Mask/RespiratorRecommended when handling the solid form to avoid inhalation of dusts.[1]

III. Disposal Workflow

The following workflow provides a logical sequence for the safe disposal of this compound.

G cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal A Consult Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Segregate Waste B->C D Use a Designated, Labeled, and Sealed Container C->D E Store in a Secure, Ventilated Area D->E F Arrange for Pickup by an Approved Waste Disposal Service E->F

Caption: Disposal workflow for this compound.

IV. Step-by-Step Disposal Protocol

This protocol provides detailed instructions for the proper disposal of this compound, from initial handling to final removal by a certified waste management service.

1. Waste Identification and Segregation:

  • Clearly identify the waste as "this compound".

  • Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) department.

2. Containment:

  • Place the solid waste into a designated, leak-proof, and sealable container.

  • For solutions, use a compatible, sealed container. Avoid overfilling.

  • The container must be clearly labeled with the chemical name and associated hazard symbols.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Recommended storage conditions are a dry and tightly closed container.[1]

4. Final Disposal:

  • The disposal of this compound must be conducted through an approved waste disposal plant.[1]

  • Contact your institution's EHS department to arrange for pickup by a licensed chemical waste disposal service.

  • Crucially, do not release this substance into the environment, as it is toxic to aquatic life. [1]

V. Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately.

Emergency ScenarioAction
Spill Cover drains to prevent environmental release. Collect the spilled material, bind it, and pump it off. Take up the dry material, being careful to avoid generating dust. Dispose of the contaminated material properly and clean the affected area.[1]
Skin Contact Remove contaminated clothing and rinse the skin with water or shower.
Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do so.
Ingestion If swallowed, immediately make the victim drink water (two glasses at most). Consult a physician.[1] Call a poison center or doctor if you feel unwell.[1]
Inhalation Move the person to fresh air.[1]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust in their research endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.